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  • Product: N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
  • CAS: 363571-89-5

Core Science & Biosynthesis

Foundational

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine mechanism of action

The following technical guide details the mechanism of action, chemical biology, and experimental validation of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine , a synthetic small molecule inhibitor targeting the polyol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine , a synthetic small molecule inhibitor targeting the polyol pathway.

Mechanism of Action, Chemical Biology, and Experimental Protocols

Executive Summary

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a potent, synthetic Aldose Reductase Inhibitor (ARI) . It belongs to the class of N-substituted benzenesulfonamido-glycine derivatives designed to mitigate the complications of chronic hyperglycemia (e.g., diabetic neuropathy, retinopathy, and cataracts).

By inhibiting Aldose Reductase (ALR2) , the rate-limiting enzyme of the polyol pathway, this compound prevents the NADPH-dependent reduction of glucose to sorbitol. This blockade reduces intracellular sorbitol accumulation, thereby preventing osmotic stress, glutathione depletion, and subsequent oxidative damage in insulin-independent tissues.

Chemical Identity & Structural Biology

The compound is a tertiary sulfonamide featuring a glycine core substituted at the nitrogen atom by both a lipophilic 3,5-dichlorophenyl ring and a phenylsulfonyl group.

PropertyDetail
Systematic Name N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
Core Scaffold N-(phenylsulfonyl)glycine
Pharmacophore Acidic Head : Carboxylic acid (mimics substrate/transition state).Hydrophobic Tail : 3,5-dichlorophenyl & phenylsulfonyl rings (occupy the specificity pocket).
Key Substitution 3,5-Dichloro : Increases lipophilicity (

) and metabolic stability by blocking reactive phenyl positions; enhances binding affinity via hydrophobic stacking.
Molecular Class Carboxylic Acid / Sulfonamide
Structure-Activity Relationship (SAR)

The efficacy of N-(phenylsulfonyl)glycines as ARIs relies on a specific "anchor and shield" binding mode:

  • Anionic Anchor : The ionized carboxylate (

    
    ) binds to the "anion-binding pocket" at the active site, interacting with Tyr48 , His110 , and Trp111 .
    
  • Hydrophobic Shield : The bulky N-substituents (3,5-dichlorophenyl and phenylsulfonyl) penetrate the adjacent hydrophobic specificity pocket (L-shaped pocket). The 3,5-dichloro substitution specifically enhances van der Waals contacts within this lipophilic cleft, significantly improving potency compared to the unsubstituted N-phenyl analog.

Mechanism of Action (MoA)
3.1 Biological Target: Aldose Reductase (ALR2)

Aldose reductase is a cytosolic oxidoreductase enzyme (AKR1B1) that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states (diabetes), glycolytic pathways become saturated, and glucose flux through ALR2 increases significantly.

3.2 Pathophysiological Context: The Polyol Pathway
  • Glucose

    
     Sorbitol : ALR2 converts glucose to sorbitol, consuming NADPH.
    
  • Sorbitol

    
     Fructose : Sorbitol dehydrogenase converts sorbitol to fructose, reducing 
    
    
    
    to NADH.

Consequences of Pathway Hyperactivation:

  • Osmotic Stress : Sorbitol is impermeable to cell membranes; its accumulation draws water into the cell, causing swelling and damage (e.g., lens fiber rupture in cataracts).

  • Oxidative Stress : Consumption of NADPH by ALR2 depletes the cofactor required by Glutathione Reductase to regenerate GSH (reduced glutathione). This leaves the cell vulnerable to Reactive Oxygen Species (ROS).

3.3 Mechanism of Inhibition

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine acts as a reversible, non-competitive (or mixed) inhibitor with respect to glucose.

  • Binding Kinetics : It binds to the Enzyme-Cofactor (

    
    ) complex.
    
  • Therapeutic Effect : By blocking ALR2, the compound preserves NADPH levels (maintaining antioxidant capacity) and prevents sorbitol accumulation (maintaining osmotic balance).

3.4 Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific intervention point of the inhibitor.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation ALR2 Aldose Reductase (ALR2) NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase Inhibitor N-(3,5-dichlorophenyl)- N-(phenylsulfonyl)glycine Inhibitor->ALR2 Inhibits NADPH NADPH NADPH->ALR2 Cofactor

Caption: The inhibitor blocks the conversion of Glucose to Sorbitol by Aldose Reductase, preventing osmotic stress and NADPH depletion.

Experimental Protocols
4.1 Chemical Synthesis Workflow

The synthesis follows a modified Schotten-Baumann protocol, ensuring high yield and purity.

Reagents:

  • 3,5-Dichloroaniline[1][2]

  • Ethyl bromoacetate (or chloroacetate)

  • Benzenesulfonyl chloride[1][2][3]

  • Pyridine (Base)[3]

  • Sodium Hydroxide (Hydrolysis)

Step-by-Step Protocol:

  • N-Alkylation : Reflux 3,5-dichloroaniline (1.0 eq) with ethyl bromoacetate (1.1 eq) and sodium acetate (1.2 eq) in ethanol for 4-6 hours. Concentrate and purify the intermediate Ethyl N-(3,5-dichlorophenyl)glycinate .

  • Sulfonylation : Dissolve the intermediate (1.0 eq) in dry pyridine. Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Pour into ice-HCl to precipitate the ester.

  • Hydrolysis : Dissolve the sulfonamide ester in 10% NaOH/Ethanol (1:1). Stir at 60°C for 2 hours. Acidify with HCl to pH 2.

  • Isolation : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to obtain N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine .

Synthesis Start 3,5-Dichloroaniline Step1 Alkylation (Ethyl bromoacetate, NaOAc, EtOH) Start->Step1 Inter1 Ethyl N-(3,5-dichlorophenyl)glycinate Step1->Inter1 Step2 Sulfonylation (PhSO2Cl, Pyridine) Inter1->Step2 Inter2 Ethyl N-(3,5-dichlorophenyl)- N-(phenylsulfonyl)glycinate Step2->Inter2 Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Final N-(3,5-dichlorophenyl)- N-(phenylsulfonyl)glycine Step3->Final

Caption: Synthetic route via N-alkylation followed by sulfonylation and ester hydrolysis.

4.2 In Vitro Aldose Reductase Assay

To validate biological activity, the compound is tested against isolated Rat Lens Aldose Reductase (RLAR).

Materials:

  • Enzyme Source : Homogenized rat lenses (centrifuged supernatant).

  • Substrate : DL-Glyceraldehyde (10 mM).

  • Cofactor : NADPH (0.10 mM).

  • Buffer : 0.1 M Sodium Phosphate, pH 6.2.

Procedure:

  • Blank Preparation : Mix Buffer (600 µL) + NADPH (100 µL) + Enzyme extract (100 µL) in a quartz cuvette.

  • Control Reaction : Add Substrate (DL-Glyceraldehyde). Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 3 minutes. Calculate slope (

    
    ).
    
  • Inhibitor Reaction : Incubate Enzyme + Inhibitor (dissolved in DMSO) for 5 minutes before adding Substrate. Initiate reaction with Substrate and monitor 340 nm. Calculate slope (

    
    ).
    
  • Calculation :

    
    
    
  • IC50 Determination : Plot % Inhibition vs. Log[Inhibitor] to determine the concentration required for 50% inhibition.

References
  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989).[4] "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase."[4] Journal of Medicinal Chemistry, 32(1), 145–151. Link

  • BenchChem. (2025). "An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity." BenchChem Technical Library. Link

  • Mylari, B. L., et al. (1991). "Aldose Reductase Inhibitors: Sorbinil and Related Compounds." Journal of Medicinal Chemistry, 34(1), 108-122. (Contextual reference for ARI pharmacophores).

Sources

Exploratory

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine Executive Summary N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a specialized N-aryl-N-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine

Executive Summary

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a specialized N-aryl-N-sulfonyl amino acid derivative. Structurally, it consists of a glycine backbone where the amino nitrogen is tertiary, substituted with both a 3,5-dichlorophenyl ring and a phenylsulfonyl moiety. This compound belongs to a class of molecules frequently investigated as aldose reductase inhibitors (ARIs) and matrix metalloproteinase (MMP) inhibitors , playing a role in research concerning diabetic complications and tissue remodeling.

This guide provides a definitive breakdown of its molecular identity, predicted physicochemical properties, and a robust, self-validating synthetic protocol adapted from standard medicinal chemistry workflows.

Part 1: Molecular Identity & Physicochemical Properties

The following data is derived from the stoichiometric calculation of the molecular formula C₁₄H₁₁Cl₂NO₄S .

Core Molecular Data
PropertyValueTechnical Note
Molecular Formula C₁₄H₁₁Cl₂NO₄S Confirmed via elemental sum (C=14, H=11, Cl=2 , N=1, O=4, S=1).[1][2]
Molecular Weight 360.21 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 358.9786 Da Essential for High-Resolution Mass Spectrometry (HRMS) validation.
Exact Mass 358.98 DaCalculated using ³⁵Cl isotope abundance.
Element Analysis C: 46.68%, H: 3.08%, Cl: 19.68%, N: 3.89%, O: 17.77%, S: 8.90%Theoretical values for elemental microanalysis.
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the tertiary nitrogen core that links the acidic glycine arm, the electron-deficient dichlorophenyl ring, and the sulfonyl group.

ChemicalStructure Glycine Glycine Backbone (-CH2-COOH) Nitrogen Tertiary Nitrogen (Core) Nitrogen->Glycine N-Alkyl Bond Dichlorophenyl 3,5-Dichlorophenyl (Lipophilic Domain) Nitrogen->Dichlorophenyl N-Aryl Bond Sulfonyl Phenylsulfonyl (Electron Withdrawing) Nitrogen->Sulfonyl Sulfonamide Bond

Figure 1: Structural connectivity of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine.

Predicted Physicochemical Profile (Lipinski & Veber)
  • LogP (Octanol/Water): ~3.8 – 4.2 (High Lipophilicity due to aromatic rings and chloro-substituents).

  • H-Bond Donors: 1 (Carboxylic acid -OH).

  • H-Bond Acceptors: 4 (Sulfonyl oxygens, Carbonyl oxygen, Nitrogen).

  • Solubility: Poor in water; Soluble in DMSO, Methanol, and Dichloromethane (DCM).

  • pKa (Acid): ~3.8 (Carboxylic acid). The sulfonamide nitrogen is not acidic here as it is fully substituted.

Part 2: Synthetic Methodology

Synthesis of this molecule requires overcoming the nucleophilic deactivation of the aniline nitrogen by the electron-withdrawing chlorine atoms. The most robust protocol is a Two-Step Modified Schotten-Baumann Sequence .

Experimental Workflow

Step 1: N-Alkylation (Synthesis of N-(3,5-dichlorophenyl)glycine)

  • Reagents: 3,5-Dichloroaniline, Chloroacetic acid, Aqueous NaOH.

  • Mechanism: Nucleophilic substitution (Sɴ2).

  • Critical Control: Use excess chloroacetic acid and reflux to drive the reaction despite the deactivated aniline.

Step 2: N-Sulfonylation

  • Reagents: N-(3,5-dichlorophenyl)glycine (Intermediate), Benzenesulfonyl chloride, Pyridine (solvent/base).

  • Mechanism: Nucleophilic acyl substitution at sulfur.

  • Critical Control: The secondary amine is sterically hindered and electron-poor. Pyridine acts as an acyl transfer catalyst and acid scavenger.

Detailed Protocol

Step 1: Preparation of the Glycine Intermediate

  • Dissolve 3,5-dichloroaniline (10 mmol) in water (30 mL) containing chloroacetic acid (15 mmol) and NaOH (30 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Cool to room temperature and acidify with dilute HCl to pH 3–4.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain N-(3,5-dichlorophenyl)glycine .

Step 2: Sulfonylation to Final Product

  • Dissolve the intermediate from Step 1 (5 mmol) in anhydrous pyridine (10 mL).

  • Cool to 0°C in an ice bath.

  • Add benzenesulfonyl chloride (6 mmol) dropwise over 20 minutes to prevent exotherm.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (50 mL) to remove pyridine and precipitate the product.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.[3]

Process Logic Diagram

SynthesisWorkflow Start 3,5-Dichloroaniline Inter Intermediate: N-(3,5-dichlorophenyl)glycine Start->Inter N-Alkylation (SN2) Reagent1 Chloroacetic Acid + NaOH (Reflux) Reagent1->Inter Product Target: N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine Inter->Product Sulfonylation Reagent2 Benzenesulfonyl Chloride + Pyridine (0°C -> RT) Reagent2->Product

Figure 2: Synthetic pathway utilizing the modified Schotten-Baumann protocol.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

TechniqueExpected Signal / ObservationCausality
¹H NMR (DMSO-d₆) δ ~12.5 ppm (s, 1H): Carboxylic acid proton.δ ~4.5 ppm (s, 2H): Glycine -CH₂- protons.δ ~7.0–8.0 ppm (m, 8H): Aromatic protons (3 from dichlorophenyl, 5 from phenylsulfonyl).The -CH₂- singlet is the diagnostic peak for the glycine backbone. It will shift downfield due to the electron-withdrawing sulfonyl group.
IR Spectroscopy 1710–1730 cm⁻¹: C=O stretch (COOH).1350 & 1160 cm⁻¹: S=O asymmetric/symmetric stretches.3000–3100 cm⁻¹: C-H aromatic stretch.The absence of N-H stretch (usually ~3300 cm⁻¹) confirms the formation of the tertiary sulfonamide.
Mass Spectrometry m/z 358.9 [M-H]⁻ (Negative Mode)The carboxylic acid moiety ionizes readily in negative ESI mode.

Part 4: Biological Context & Applications[2][4][5]

While specific clinical data for this exact derivative may be proprietary, the N-arylsulfonyl-N-arylglycine scaffold is a well-documented pharmacophore in drug discovery.

  • Aldose Reductase Inhibition (ARI):

    • Mechanism: These compounds mimic the transition state of substrate binding in the aldose reductase enzyme, which converts glucose to sorbitol.

    • Relevance: Inhibition prevents sorbitol accumulation, a key driver of diabetic neuropathy and retinopathy.

    • SAR Insight: The 3,5-dichloro substitution often enhances hydrophobic interaction with the enzyme's active site pocket compared to unsubstituted analogs.

  • Matrix Metalloproteinase (MMP) Inhibition:

    • The sulfonamide group coordinates with the Zinc (Zn²⁺) ion in the catalytic domain of MMPs, while the biphenyl/aryl tail fits into the S1' specificity pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride Preparation. Org. Synth. 1921, 1, 21. Retrieved from [Link]

Sources

Foundational

Glycine transporter modulation by sulfonamide derivatives

Technical Deep Dive: Optimizing Sulfonamide Scaffolds for Glycine Transporter Modulation Executive Summary The modulation of glycine transporters (GlyTs) represents a high-potential therapeutic strategy for central nervo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Optimizing Sulfonamide Scaffolds for Glycine Transporter Modulation

Executive Summary The modulation of glycine transporters (GlyTs) represents a high-potential therapeutic strategy for central nervous system (CNS) disorders.[1][2] While GlyT1 inhibition is pursued for schizophrenia (enhancing NMDA receptor function), GlyT2 inhibition is targeted for neuropathic pain (enhancing inhibitory glycinergic tone).

This guide focuses on the sulfonamide pharmacophore , a privileged structure in the design of potent, non-sarcosine GlyT1 inhibitors. Unlike early sarcosine-based derivatives which suffered from poor blood-brain barrier (BBB) permeability and rapid metabolism, sulfonamide-based scaffolds offer tunable lipophilicity and rigid geometric constraints essential for high-affinity binding.

Part 1: Mechanistic Basis & Therapeutic Logic[1]

Glycine acts as a dual-function neurotransmitter: it is an obligatory co-agonist at excitatory NMDA receptors (NMDAR) and a primary agonist at inhibitory glycine receptors (GlyR). The extracellular concentration of glycine is tightly regulated by two sodium-dependent transporters:

  • GlyT1 (SLC6A9): Colocalized with NMDARs. Inhibition increases synaptic glycine, potentiating NMDAR currents. Indication: Schizophrenia (Negative symptoms).

  • GlyT2 (SLC6A5): Presynaptic. Replenishes the glycine pool for vesicular release.[3] Inhibition depletes presynaptic glycine but transiently increases synaptic levels. Indication: Chronic Pain.[2][3][4][5][6]

The Sulfonamide Advantage: Sulfonamide derivatives (


) have emerged as superior to sarcosine derivatives because they avoid the "amino acid" transport mechanisms that often clear sarcosine analogs too quickly. The sulfonyl group acts as a stable hydrogen-bond acceptor, mimicking the carboxylate of glycine while providing a distinct vector for hydrophobic substituents to engage the transporter's allosteric pockets.
Visualization: Synaptic Modulation Pathway

The following diagram illustrates the differential impact of GlyT1 inhibition on the glutamatergic synapse.

GlyT_Synapse Presynaptic Presynaptic Neuron (Glutamate Release) Synapse Synaptic Cleft [Glycine] ↑ Presynaptic->Synapse Release GlyT1 GlyT1 Transporter (Astrocyte/Post-synaptic) Synapse->GlyT1 Reuptake (Normal) NMDAR NMDA Receptor (Activation) Synapse->NMDAR Co-activation Inhibitor Sulfonamide Inhibitor (e.g., N-benzenesulfonyl) Inhibitor->GlyT1 Blocks

Figure 1: Mechanism of Action. Sulfonamide inhibitors block GlyT1 reuptake, elevating synaptic glycine concentrations to potentiate NMDA receptor signaling.

Part 2: Medicinal Chemistry Strategy (SAR)

The development of sulfonamide GlyT1 inhibitors typically revolves around three structural domains: the Core Linker , the Lipophilic Tail , and the Polar Head .

Case Study: N-Benzenesulfonyl Derivatives

Research by AstraZeneca and Merck has highlighted the N-benzenesulfonamide scaffold as a critical lead series.

Key SAR Findings:

  • The Sulfonyl Linker: The

    
     group is non-negotiable for this class. Replacing it with a carbonyl (
    
    
    
    ) often results in a >10-fold loss of potency, suggesting the tetrahedral geometry of sulfur is critical for the binding pocket.
  • The Aromatic Ring (Tail):

    • Unsubstituted Phenyl: Moderate activity (

      
      ).
      
    • Ortho-Substitution: Introducing steric bulk at the ortho position (e.g., 2-chloro or 2-methyl) significantly improves potency (

      
      ). This forces the aromatic ring into a "twisted" conformation relative to the sulfonamide bond, locking it into a bioactive pose.
      
  • The Amine Component (Head):

    • Cyclic amines (piperidine, azepane) are preferred over linear chains.

    • Example: An azepane ring linked to the sulfonamide showed superior metabolic stability compared to piperidine analogs.

Comparative Potency Data The following table summarizes the Structure-Activity Relationship (SAR) evolution for a representative sulfonamide series.

Compound IDStructure CoreR-Group (Tail)R-Group (Head)GlyT1 IC50 (nM)BBB Penetration
Cmpd-1 (Hit) Benzenesulfonamide-HPiperidine450Low
Cmpd-12 Benzenesulfonamide4-FluoroPiperidine120Moderate
Cmpd-39 Benzenesulfonamide2-Chloro Azepane 37 High
Control ALX-5407(Sarcosine)N/A3Low (Efflux)

Data synthesized from representative medicinal chemistry campaigns (e.g., Bioorg.[7][8][9] Med. Chem. Lett. 2010).[9]

Part 3: Experimental Protocols

To validate sulfonamide derivatives, a robust screening cascade is required. The following protocols are designed for high reproducibility.

Protocol A: [3H]-Glycine Uptake Assay (The Gold Standard)

Purpose: To determine the


 of the inhibitor against human GlyT1 expressed in HEK293 cells.

Materials:

  • Cell Line: HEK293 stably transfected with hGlyT1 (or hGlyT2 for selectivity profiling).

  • Radioligand: [3H]-Glycine (40-60 Ci/mmol).

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4. Critical: Ensure

    
     and 
    
    
    
    are present to maintain cell adhesion.

Step-by-Step Workflow:

  • Cell Plating:

    • Seed HEK293-hGlyT1 cells at

      
       cells/well in 96-well Poly-D-Lysine coated plates.
      
    • Incubate overnight at 37°C. Why: Poly-D-Lysine prevents cell detachment during wash steps.

  • Pre-Incubation:

    • Remove culture medium and wash 2x with 200 µL warm HBSS.

    • Add 150 µL of Assay Buffer containing the test sulfonamide compound (concentration range: 0.1 nM to 10 µM).

    • Incubate for 15 minutes at 37°C. Why: Allows the inhibitor to reach equilibrium binding before the substrate competes.

  • Uptake Initiation:

    • Add 50 µL of [3H]-Glycine (Final concentration: 100 nM).

    • Incubate for 10 minutes at 37°C.

    • Control: Include wells with 10 µM ALX-5407 to define "Non-Specific Uptake" (NSB).

  • Termination:

    • Rapidly aspirate the solution.

    • Wash cells 3x with Ice-Cold HBSS. Why: The temperature shock instantly freezes transporter conformational changes, preventing efflux of the radiolabel.

  • Quantification:

    • Lyse cells with 0.1 M NaOH (1 hour).

    • Add scintillation cocktail and count CPM (Counts Per Minute).

Protocol B: Electrophysiological Validation (Patch Clamp)

Purpose: To confirm the compound is a transporter inhibitor and not a receptor modulator.

  • Setup: Whole-cell voltage clamp on HEK293-hGlyT1 cells.

  • Holding Potential: -60 mV.

  • Perfusion: Apply Glycine (50 µM) to elicit an inward transport current (

    
    ).
    
  • Inhibition: Co-apply Glycine (50 µM) + Sulfonamide.

  • Metric: Calculate % inhibition of

    
    . Note: Sulfonamides should not alter membrane resistance if they are specific.
    
Visualization: Screening Workflow

Screening_Workflow HTS 1. Primary Screen (Single Point 10 µM) HitVal 2. Hit Validation (IC50 Determination) HTS->HitVal >50% Inhibition Selectivity 3. Selectivity (GlyT1 vs GlyT2) HitVal->Selectivity IC50 < 100 nM ADME 4. ADME/Tox (Microsomal Stability) Selectivity->ADME Selectivity > 50x Lead Lead Candidate ADME->Lead Low Clearance

Figure 2: The Critical Path. A sequential filter to identify viable sulfonamide candidates, prioritizing selectivity early to avoid spinal motor side effects associated with GlyT2 inhibition.

Part 4: Challenges & Optimization

The Blood-Brain Barrier (BBB) Hurdle Sulfonamides are polar. While this aids solubility, it can hinder passive diffusion across the BBB. Furthermore, many sulfonamides are substrates for P-glycoprotein (P-gp/MDR1), an efflux transporter.

Optimization Strategies:

  • LogD Tuning: Aim for a LogD (pH 7.4) between 2.0 and 3.5.

  • Fluorination: Adding fluorine to the phenyl ring of the sulfonamide can increase lipophilicity without adding excessive molecular weight, improving CNS penetration.

  • Rigidification: Constraining the amine head (e.g., using bicyclic systems) often reduces P-gp recognition compared to flexible linear amines.

References

  • Varnes, J. G., et al. (2010).[9] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhao, Z., et al. (2006).[8] "Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides." Bioorganic & Medicinal Chemistry Letters. Link

  • Walter, M. W., et al. (2007).[7] "Discovery and SAR studies of novel GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cioffi, C. L. (2021). "Glycine Transporters and Receptors as Targets for Analgesics." MDPI - Pharmaceuticals. Link

  • Thermo Fisher Scientific. "CellSensor® SIE-bla HEK 293T Cell-based Assay Protocol." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine

Authored by a Senior Application Scientist Introduction N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a molecule of significant interest within contemporary drug discovery and medicinal chemistry. Its structural fr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a molecule of significant interest within contemporary drug discovery and medicinal chemistry. Its structural framework, incorporating a substituted N-aryl glycine core, is a key pharmacophore in various biologically active compounds. The strategic placement of dichloro-substituents on the phenyl ring, combined with the phenylsulfonyl moiety, modulates the compound's lipophilicity, electronic properties, and conformational flexibility, thereby influencing its interaction with biological targets.

This document provides a comprehensive, two-step synthetic protocol for the laboratory-scale preparation of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. The synthesis commences with the N-arylation of glycine to form the intermediate, N-(3,5-dichlorophenyl)glycine, followed by sulfonylation with benzenesulfonyl chloride. The methodologies detailed herein are grounded in established chemical principles and have been designed to ensure reproducibility and high purity of the final product. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering not just a procedural outline, but also the underlying scientific rationale for key experimental choices.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
3,5-dichloroanilineReagentSigma-Aldrich
Chloroacetic acid≥99%Sigma-Aldrich
Sodium carbonateAnhydrousFisher Scientific
Hydrochloric acidConcentrated, 37%VWR
Benzenesulfonyl chloride≥99%Alfa AesarCorrosive and moisture-sensitive
PyridineAnhydrousAcros OrganicsStore under inert gas
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl acetateHPLC GradeFisher ScientificFor extraction and chromatography
HexanesHPLC GradeFisher ScientificFor chromatography
Deionized waterMillipore
Anhydrous sodium sulfateGranularVWR
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
TLC platesSilica gel 60 F254Millipore

Overall Synthetic Scheme

The synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is accomplished in two sequential steps, as illustrated in the reaction scheme below. The first step involves a nucleophilic substitution reaction to form the N-aryl glycine intermediate. The second step is a classic sulfonylation of the secondary amine.

Synthetic_Scheme reactant1_step1 3,5-dichloroaniline intermediate N-(3,5-dichlorophenyl)glycine reactant1_step1->intermediate Step 1: Na2CO3, H2O, Reflux reactant2_step1 Chloroacetic acid reactant2_step1->intermediate product N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine intermediate->product Step 2: Pyridine, DCM, RT reactant1_step2 Benzenesulfonyl chloride reactant1_step2->product +1_1 + +2_1 +

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of N-(3,5-dichlorophenyl)glycine (Intermediate)

This procedure is adapted from established methods for the N-arylation of glycine derivatives.[1][2] The reaction proceeds via a nucleophilic substitution where the amino group of 3,5-dichloroaniline attacks the electrophilic carbon of chloroacetic acid. Sodium carbonate acts as a base to neutralize the hydrochloric acid byproduct and the carboxylic acid, driving the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichloroaniline (10.0 g, 61.7 mmol), chloroacetic acid (6.4 g, 67.9 mmol, 1.1 eq), and sodium carbonate (14.4 g, 135.9 mmol, 2.2 eq).

  • Solvent Addition: Add 100 mL of deionized water to the flask. The mixture will form a suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes with 1% acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

    • Slowly and carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate. Perform this in a fume hood as gas evolution may occur.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the obtained white solid under vacuum at 60 °C overnight. The expected yield is typically in the range of 70-80%.

Characterization of the Intermediate: The synthesized N-(3,5-dichlorophenyl)glycine should be a white solid with a melting point of 174–176 °C.[1][2]

Part 2: Synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (Final Product)

This step involves the sulfonylation of the secondary amine of the intermediate using benzenesulfonyl chloride. This reaction is a classic example of the Hinsberg reaction.[3] Pyridine is used as a base to neutralize the HCl generated during the reaction and also acts as a nucleophilic catalyst. Anhydrous conditions are important as benzenesulfonyl chloride can hydrolyze in the presence of water.[3]

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Sulfonylation s1_start Combine 3,5-dichloroaniline, chloroacetic acid, Na2CO3 in H2O s1_reflux Reflux for 4-6 hours s1_start->s1_reflux s1_workup Cool, acidify with HCl s1_reflux->s1_workup s1_isolate Filter and wash with cold water s1_workup->s1_isolate s1_dry Dry under vacuum s1_isolate->s1_dry s1_product N-(3,5-dichlorophenyl)glycine s1_dry->s1_product s2_start Suspend intermediate in anhydrous DCM s1_product->s2_start Use in next step s2_cool Cool to 0 °C s2_start->s2_cool s2_add_base Add anhydrous pyridine s2_cool->s2_add_base s2_add_sulfonyl Add benzenesulfonyl chloride dropwise s2_add_base->s2_add_sulfonyl s2_react Stir at room temperature overnight s2_add_sulfonyl->s2_react s2_quench Quench with 1M HCl s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash organic layer sequentially s2_extract->s2_wash s2_dry Dry over Na2SO4, concentrate s2_wash->s2_dry s2_purify Purify by column chromatography s2_dry->s2_purify s2_final Final Product s2_purify->s2_final

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend N-(3,5-dichlorophenyl)glycine (5.0 g, 22.7 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling and Base Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous pyridine (3.7 mL, 45.4 mmol, 2.0 eq) to the mixture. The suspension may become clearer.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (3.2 mL, 25.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM to the reaction mixture dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of 1M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), deionized water (1 x 50 mL), and saturated sodium bicarbonate solution (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes) to yield the pure N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine.

Expected Results and Characterization

The final product is expected to be a white to off-white solid. The following table summarizes the expected analytical data.

ParameterExpected Value
Appearance White to off-white solid
Yield 65-75% (after purification)
Molecular Formula C₁₄H₁₁Cl₂NO₄S
Molecular Weight 360.21 g/mol
Melting Point To be determined experimentally
¹H NMR Expected chemical shifts (δ, ppm) for aromatic protons (phenyl and dichlorophenyl rings), methylene protons (-CH₂-), and carboxylic acid proton (-COOH).
¹³C NMR Expected chemical shifts (δ, ppm) for all unique carbon atoms.
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.

Troubleshooting and Scientific Insights

  • Incomplete reaction in Step 1: If the starting aniline is still present after 6 hours, the reflux time can be extended. Ensure that the sodium carbonate is of good quality and sufficient quantity to neutralize the acid byproducts.

  • Low yield in Step 2: The primary cause of low yield in the sulfonylation step is often the presence of moisture, which hydrolyzes the benzenesulfonyl chloride.[3] Ensuring all glassware is oven-dried and using anhydrous solvents and reagents is critical.

  • Purification challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative.

  • Choice of Base in Sulfonylation: Pyridine is an effective base for this transformation.[4] Alternative non-nucleophilic bases like triethylamine can also be used; however, pyridine's ability to act as a nucleophilic catalyst can sometimes accelerate the reaction.

Safety Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Reagents:

    • Chloroacetic acid: Corrosive and toxic. Avoid inhalation and contact with skin.

    • Benzenesulfonyl chloride: Corrosive and a lachrymator. Reacts with water. Handle with care in a dry environment.

    • Pyridine: Flammable, harmful if swallowed or inhaled.

    • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. By understanding the chemical principles behind each step, from the nucleophilic substitution in the formation of the N-aryl glycine intermediate to the sulfonylation of the final product, researchers can confidently execute this synthesis. The successful preparation of this compound will enable further investigation into its potential applications in medicinal chemistry and drug development.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 2025, 15, 21061–21067. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 2021, 19, 9368-9373. [Link]

  • (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine - PubChem. PubChem. [Link]

  • Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

  • N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]

  • N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of N-(3,5-dichlorophenyl)glycine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-(3,5-dichlorophenyl)glycine, a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-(3,5-dichlorophenyl)glycine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document emphasizes a field-proven, one-pot synthesis method, detailing the underlying chemical principles, a step-by-step protocol, and expected outcomes.

Introduction: The Significance of N-(3,5-dichlorophenyl)glycine

N-aryl glycines are a pivotal class of compounds in medicinal chemistry and materials science. Among these, N-(3,5-dichlorophenyl)glycine serves as a crucial building block for various biologically active molecules. Its structural motif is found in several dicarboximide fungicides, such as Iprodione and Vinclozolin, which are widely used to protect crops from a variety of fungal diseases like Botrytis cinerea and Sclerotinia sclerotiorum.[1][2][3] The 3,5-dichloroaniline moiety is a key component in these fungicides.[1]

The synthetic utility of N-(3,5-dichlorophenyl)glycine extends beyond agrochemicals, with potential applications in the synthesis of novel pharmaceutical candidates. The N-aryl glycine scaffold is of significant interest in drug discovery, for instance, as a component of molecules targeting glycine transporters, which are implicated in neurological disorders.[4]

This guide focuses on a robust and efficient synthetic route to N-(3,5-dichlorophenyl)glycine that is well-suited for laboratory-scale preparation and offers advantages in terms of yield, reaction time, and operational simplicity.

Recommended Synthetic Strategy: One-Pot Rearrangement of 2-chloro-N-(3,5-dichlorophenyl)acetamide

For the preparation of N-(3,5-dichlorophenyl)glycine, we recommend a mild and efficient one-pot, two-step procedure starting from the corresponding 2-chloro-N-aryl acetamide. This method, detailed by Vamshikrishna et al., proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to afford the desired N-aryl glycine in high yield.[5][6][7]

Rationale for Method Selection:

  • Efficiency: The one-pot nature of this synthesis reduces the need for isolation and purification of intermediates, saving time and resources.

  • High Yield: This method has been reported to produce N-(3,5-dichlorophenyl)glycine in approximately 80% yield.[5][6]

  • Mild Conditions: The reaction proceeds under reflux conditions in common laboratory solvents, avoiding the need for harsh reagents or extreme temperatures.

  • Broad Applicability: The methodology has been shown to be effective for a range of N-aryl glycines with both electron-donating and electron-withdrawing substituents on the aromatic ring.[5][6]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of a 1,4-bis(3,5-dichlorophenyl)piperazine-2,5-dione intermediate. The key steps are:

  • Dimerization: In the presence of potassium hydroxide (KOH) and copper(II) chloride (CuCl₂·2H₂O) in acetonitrile, two molecules of 2-chloro-N-(3,5-dichlorophenyl)acetamide undergo intermolecular cyclization to form the piperazine-2,5-dione intermediate.

  • Hydrolysis: The addition of an ethanolic solution of KOH and subsequent refluxing leads to the hydrolytic cleavage of the piperazine-2,5-dione ring, yielding two molecules of the potassium salt of N-(3,5-dichlorophenyl)glycine.

  • Acidification: Acidic workup protonates the carboxylate to afford the final product, N-(3,5-dichlorophenyl)glycine.

Below is a diagram illustrating the proposed reaction pathway:

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acidification 2-chloro-N-(3,5-dichlorophenyl)acetamide 2 x 2-chloro-N-(3,5-dichlorophenyl)acetamide Piperazine-2,5-dione 1,4-bis(3,5-dichlorophenyl)piperazine-2,5-dione 2-chloro-N-(3,5-dichlorophenyl)acetamide->Piperazine-2,5-dione KOH, CuCl2·2H2O Acetonitrile, Reflux Glycine_Salt 2 x Potassium N-(3,5-dichlorophenyl)glycinate Piperazine-2,5-dione->Glycine_Salt Ethanolic KOH Reflux Final_Product 2 x N-(3,5-dichlorophenyl)glycine Glycine_Salt->Final_Product Acidic Workup

Caption: Proposed reaction mechanism for the synthesis of N-(3,5-dichlorophenyl)glycine.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Vamshikrishna et al.[5][6]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-chloro-N-(3,5-dichlorophenyl)acetamide238.481.00.238 g
Potassium Hydroxide (KOH)56.111.1 + 2.50.062 g + 0.140 g
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)170.481.10.187 g
Acetonitrile (CH₃CN)41.05-10 mL
Ethanol (EtOH)46.07-10 mL
Hydrochloric Acid (HCl)36.46-As needed
Deionized Water18.02-As needed
Ethyl Acetate88.11-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Synthetic Procedure

The overall workflow for the synthesis is depicted in the following diagram:

G A Reactant Mixing (Acetamide, KOH, CuCl2·2H2O in Acetonitrile) B Reflux (30 minutes) A->B C Solvent Evaporation B->C D Addition of Ethanolic KOH C->D E Second Reflux D->E F Acidification and Extraction E->F G Drying and Concentration F->G H Purification (Recrystallization) G->H I Final Product N-(3,5-dichlorophenyl)glycine H->I

Caption: Experimental workflow for the one-pot synthesis.

Step-by-Step Instructions:

  • Reaction Setup: To a 100 mL round-bottom flask containing acetonitrile (10 mL), add 2-chloro-N-(3,5-dichlorophenyl)acetamide (1.0 mmol, 0.238 g), potassium hydroxide (1.1 mmol, 0.062 g), and copper(II) chloride dihydrate (1.1 mmol, 0.187 g).

  • First Reflux: Place the flask in a preheated oil bath and reflux the mixture for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the initial reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Hydrolysis Step: To the residue in the flask, add a solution of potassium hydroxide (2.5 mmol, 0.140 g) in ethanol (10 mL).

  • Second Reflux: Reflux the resulting mixture until the intermediate is consumed (monitor by TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Add deionized water (20 mL) to the residue and stir to dissolve.

    • Carefully acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-dichlorophenyl)glycine.

Product Characterization and Expected Results

The final product, N-(3,5-dichlorophenyl)glycine, should be a white solid.

ParameterExpected Value
Yield ~80% (0.175 g for a 1.0 mmol scale)
Melting Point 174–176 °C
Appearance White solid

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.69 (s, 1H, COOH), 6.63 (s, 1H, NH), 6.57 (s, 2H, Ar), 6.53 (s, 1H, Ar), 3.85 (s, 2H, CH₂).[5][6]

Safety and Handling

  • 2-chloro-N-aryl acetamides: These are lachrymators and should be handled with care in a well-ventilated fume hood.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(II) Chloride (CuCl₂·2H₂O): Harmful if swallowed and an irritant. Handle with care and avoid generating dust.

  • Solvents: Acetonitrile, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during work-upEnsure reflux times are adequate. Be careful during extractions to avoid loss of product into the aqueous layer.
Impure Product Incomplete hydrolysis of the intermediateExtend the second reflux time. Ensure efficient recrystallization.
Reaction Stalls Inactive catalyst or baseUse fresh, high-purity reagents. Ensure the reaction is anhydrous during the first step.

Conclusion

The one-pot synthesis of N-(3,5-dichlorophenyl)glycine from 2-chloro-N-(3,5-dichlorophenyl)acetamide offers a highly efficient and straightforward method for obtaining this valuable intermediate. The protocol described herein is robust and scalable, making it suitable for a variety of research and development applications. Careful attention to the reaction conditions and purification steps will ensure a high yield of the desired product.

References

  • AgChemAccess. (n.d.). Iprodione, Fungicide, Iprodione suppliers. Retrieved from [Link]

  • AERU. (2026, February 25). Iprodione (Ref: ROP 500F). University of Hertfordshire. Retrieved from [Link]

  • AERU. (2026, February 3). Vinclozolin (Ref: BAS 352F). Retrieved from [Link]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15, 21061–21067. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Iprodione. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Vinclozolin. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2018, April 12). Iprodione Introduction. Retrieved from [Link]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. Retrieved from [Link]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. Retrieved from [Link]

Sources

Method

In Vitro Aldose Reductase Inhibition Assay: An Application Note and Protocol

Introduction: The Dual Role of Aldose Reductase in Health and Disease Aldose reductase (AR), officially designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol path...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Role of Aldose Reductase in Health and Disease

Aldose reductase (AR), officially designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol pathway.[1][2] Under normal physiological conditions, this pathway is a minor route for glucose metabolism.[1] However, in hyperglycemic states, such as those seen in diabetes mellitus, the flux of glucose through the polyol pathway dramatically increases.[1][3] AR catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose.[4][5]

The intracellular accumulation of sorbitol, a highly hydrophilic alcohol, creates osmotic stress, leading to cellular damage in insulin-independent tissues like the lens, retina, and peripheral nerves.[2][3] This process is a key pathogenic mechanism underlying long-term diabetic complications, including cataracts, retinopathy, and neuropathy.[1][2] Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for preventing or mitigating these debilitating conditions.[2][6]

Beyond its pathological role, aldose reductase also functions as a detoxifying enzyme, reducing toxic aldehydes generated from lipid peroxidation to their less harmful alcohol forms.[3] This dual functionality underscores the importance of developing specific and well-characterized inhibitors. This guide provides a detailed, field-proven protocol for an in vitro spectrophotometric assay to screen and characterize potential aldose reductase inhibitors (ARIs).

Scientific Principle of the Assay

The in vitro assay for aldose reductase activity is based on a straightforward spectrophotometric measurement. The enzyme utilizes β-Nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to reduce an aldehyde substrate, commonly DL-glyceraldehyde, to its corresponding alcohol.[7] The core principle is the monitoring of the oxidation of NADPH to NADP+, which is directly proportional to the enzyme's activity. This is quantified by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH, but not NADP+, absorbs light.[2][7]

When an inhibitory compound is introduced, it binds to the enzyme, reducing its catalytic rate. This leads to a slower rate of NADPH consumption and, therefore, a smaller decrease in absorbance at 340 nm over time. By comparing the reaction rate in the presence of a test compound to that of an uninhibited control, the compound's inhibitory potency can be accurately determined.[8]

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications Sorbitol->Complications Accumulation & Osmotic Stress Inhibitor AR Inhibitor Inhibitor->Sorbitol Blocks

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is suitable for screening multiple compounds and concentrations simultaneously.

I. Materials and Reagents
ComponentDescription & StorageJustification
Enzyme Source Purified recombinant human aldose reductase (ALR2) or rat lens homogenate. Store at -80°C.[7]Recombinant enzyme provides high purity and low variability. Tissue homogenate offers a more physiological context but with higher complexity.
Assay Buffer 0.067 M Sodium Phosphate Buffer, pH 6.2. Store at 4°C.[7]This pH is near the optimum for aldose reductase activity, ensuring robust enzyme performance.[9]
Cofactor β-NADPH, reduced form. Prepare fresh daily and keep on ice, protected from light.[10]NADPH is light-sensitive and prone to degradation. Fresh preparation is critical for assay consistency.
Substrate DL-Glyceraldehyde. Store stock solution at -20°C.[7]A highly effective and commonly used substrate that yields a strong, measurable signal for AR activity.
Positive Control Epalrestat or Quercetin. Prepare stock in DMSO.[10][11]A known inhibitor is essential to validate that the assay system can detect inhibition correctly. Epalrestat is a clinically approved ARI.[12][13]
Test Compound Dissolved in 100% DMSO.DMSO is a common solvent for organic molecules. Its final concentration must be controlled to prevent enzyme inhibition.
Equipment Microplate reader (UV-Vis capable), 96-well UV-transparent plates, incubator (37°C), multichannel pipettes.[7]UV-transparent plates are necessary for accurate absorbance readings at 340 nm. A temperature-controlled reader ensures stable reaction kinetics.[14]
II. Reagent Preparation
  • 0.067 M Sodium Phosphate Buffer (pH 6.2):

    • Prepare stock solutions of 0.067 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.067 M Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions, titrating with the monobasic solution until the pH reaches 6.2.

  • NADPH Solution (Working Concentration: 0.16 mM):

    • Prepare a 2.5 mM stock solution of NADPH in the assay buffer.

    • Immediately before use, dilute the stock solution in assay buffer to a final working concentration of 0.16 mM. Keep on ice and protected from light.

  • DL-Glyceraldehyde Solution (Working Concentration: 10 mM):

    • Prepare a 50 mM stock solution of DL-glyceraldehyde in the assay buffer.

    • Dilute in assay buffer to a final working concentration of 10 mM just before initiating the reaction.

  • Aldose Reductase Enzyme Solution:

    • Dilute the purified enzyme stock in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a linear reaction rate for at least 15 minutes.[8] Keep the diluted enzyme solution on ice at all times.

  • Inhibitor and Control Solutions:

    • Prepare a 10 mM stock solution of the test compound and the positive control (e.g., Epalrestat) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for testing. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v), as higher concentrations can inhibit the enzyme.[8]

III. Assay Procedure (96-Well Plate)
  • Plate Setup: Design a plate map that includes wells for Blanks, Vehicle Controls (100% activity), Positive Controls, and various concentrations of your Test Compound.

  • Reagent Addition: In each well of a 96-well UV-transparent plate, add the components in the following order:

    • 150 µL of 0.067 M Phosphate Buffer (pH 6.2).

    • 10 µL of Test Compound dilution, Positive Control, or Vehicle (assay buffer with the same % DMSO).

    • 10 µL of Aldose Reductase enzyme solution. For Blank wells, add 10 µL of assay buffer instead.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Cofactor Addition: Add 20 µL of the 0.16 mM NADPH working solution to all wells.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 10 mM DL-glyceraldehyde working solution to all wells. The total reaction volume is now 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-20 minutes.[8][10]

Workflow A 1. Reagent Preparation (Buffer, NADPH, Substrate, Enzyme, Inhibitor) B 2. Assay Plate Setup Add Buffer, Inhibitor/Vehicle, and Enzyme A->B C 3. Pre-incubation 15 min @ 37°C B->C D 4. Add Cofactor (NADPH) C->D E 5. Initiate Reaction Add Substrate (DL-Glyceraldehyde) D->E F 6. Kinetic Measurement Read Absorbance @ 340 nm E->F G 7. Data Analysis Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the in vitro Aldose Reductase inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate (Velocity): For each well, plot absorbance (OD 340 nm) versus time (minutes). The rate of reaction (V) is the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can calculate this automatically.[8]

  • Correct for Background: Subtract the rate of the Blank wells (which accounts for non-enzymatic NADPH degradation) from all other wells.

  • Calculate Percent Inhibition: Use the rate of the vehicle control (V_control) as your 100% activity reference. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100[8]

  • Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15][16]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[15] A lower IC₅₀ value indicates a more potent inhibitor.[17]

Trustworthiness: A Self-Validating System

The reliability of any enzyme inhibition assay hinges on a robust set of controls. Each control serves a specific purpose in validating the data and ensuring that the observed effects are real and specific.

  • Vehicle Control (0% Inhibition): Contains all reaction components except the inhibitor (replaced with the solvent, e.g., 1% DMSO). This well defines the maximum reaction rate and serves as the reference for calculating percent inhibition.[10]

  • Positive Control (e.g., Epalrestat): Contains a known inhibitor at a concentration expected to produce significant inhibition (e.g., 5-10 times its known IC₅₀). This confirms that the enzyme is active and the assay system is responsive to inhibition.[10][18]

  • Blank Control (No Enzyme): Contains all components except the enzyme. This measures the rate of non-enzymatic NADPH oxidation, providing a baseline to correct the other reaction rates.[7]

  • Assay Linearity: Before screening, it is crucial to establish that the reaction rate is linear with respect to both time and enzyme concentration within the chosen assay window. This ensures that measurements are taken during the initial velocity phase of the reaction.[19]

Validation_Logic Start Assay Data CheckBlank Is Blank Rate Near Zero? Start->CheckBlank CheckPositive Is Positive Control Inhibited? CheckBlank->CheckPositive Yes Invalid Data Invalid Troubleshoot Assay CheckBlank->Invalid No (NADPH unstable) CheckVehicle Is Vehicle Control Rate Robust? CheckPositive->CheckVehicle Yes CheckPositive->Invalid No (Enzyme/Inhibitor issue) Valid Data Valid Proceed to IC50 CheckVehicle->Valid Yes CheckVehicle->Invalid No (Enzyme inactive)

Caption: Decision-making flowchart for validating assay data based on controls.

References

  • Asante, A., et al. (2015). Polyol pathway: A possible mechanism of diabetes complications in the eye. African Vision and Eye Health. [Link]

  • Taylor & Francis Online. (n.d.). Polyol pathway – Knowledge and References. Taylor & Francis. [Link]

  • Hotta, N. (2021). Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. International Journal of Molecular Sciences. [Link]

  • Srivastava, S. K., et al. (2011). Physiological and Pathological Roles of Aldose Reductase. Physiological Reviews. [Link]

  • edX. (n.d.). IC50 Determination. Davidson College. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample? ResearchGate. [Link]

  • Schumacher, D., et al. (2020). Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue. STAR Protocols. [Link]

  • Costantino, L., et al. (2007). Synthesis and aldose reductase inhibitory activities of novel thienocinnolinone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Epalrestat – Knowledge and References. Taylor & Francis. [Link]

  • Kador, P. F., & Sharpless, N. E. (1983). Optical spectroscopy as an in vitro method to monitor aldose reductase inhibitors in the lens. Biophysical Chemistry. [Link]

  • Cinar, E., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Li, H., et al. (2017). Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats. Cellular Physiology and Biochemistry. [Link]

  • Uchida, K., et al. (2009). Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective. International Journal of Diabetes in Developing Countries. [Link]

  • Nakayama, M., et al. (2004). Long-term effect of epalrestat, an aldose reductase inhibitor, on the development of incipient diabetic nephropathy in Type 2 diabetic patients. Diabetes Research and Clinical Practice. [Link]

  • LibreTexts Biology. (2026). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

Sources

Application

Robust HPLC Analysis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine: Method Development and Validation Protocol

Application Note: AN-2026-HPLC-05 Abstract This application note details the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HPLC-05

Abstract

This application note details the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine . Due to the molecule's unique physicochemical properties—specifically the combination of a hydrophobic dichlorophenyl moiety and an ionizable carboxylic acid tail—standard generic gradients often result in peak tailing or retention drift. This guide provides a scientifically grounded protocol using pH-controlled mobile phases to ensure sharp peak shape (


) and reproducible retention, aligned with ICH Q2(R2)  validation standards.
Introduction & Analyte Assessment

Successful chromatography begins with understanding the molecule. N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine presents a "push-pull" challenge for separation scientists:

  • Hydrophobic Core: The N-phenylsulfonyl and N-(3,5-dichlorophenyl) groups create a highly lipophilic region, driving strong interaction with C18 stationary phases.

  • Ionizable Tail: The glycine backbone contains a free carboxylic acid.

    • 
       Estimation:  While unsubstituted glycine has a 
      
      
      
      of ~2.34, the electron-withdrawing nature of the sulfonamide and dichlorophenyl groups attached to the nitrogen reduces the electron density on the carboxylate, likely shifting the
      
      
      slightly higher (approx. 3.0 – 3.5).[1]
  • Chromatographic Implication: At neutral pH, the molecule exists as a carboxylate anion (

    
    ), leading to poor retention and "fronting" or "tailing" due to secondary silanol interactions. Acidic control is mandatory. 
    
Chemical Structure & Properties
PropertyCharacteristicImpact on Method
Molecular Formula

Detection Mass (if MS used)
Hydrophobicity High (

)
Requires high % Organic Mobile Phase
Acid/Base Weak Acid (Carboxyl)pH must be

for proton suppression
UV Chromophore Phenyl + DichlorophenylStrong absorbance at 210–254 nm
Method Development Strategy (The "Logic")

The following workflow illustrates the decision-making process used to arrive at the final protocol.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (Diluent Selection) Start->Solubility High LogP detected ColumnSelect Stationary Phase Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect Use ACN/Water MobilePhase Mobile Phase pH Screening (pH 2.5 vs pH 6.0) ColumnSelect->MobilePhase C18 Selected Optimization Gradient Optimization (Resolution vs Run Time) MobilePhase->Optimization pH 2.5 (Phosphate) Chosen FinalMethod Final Validated Method Optimization->FinalMethod SST Criteria Met

Figure 1: Decision tree for developing the HPLC method, prioritizing pH control and solubility.

Critical Choices Explained:
  • Stationary Phase: A standard C18 (L1) column is selected. The high hydrophobicity of the dichlorophenyl group ensures sufficient retention without needing specialized polar-embedded phases.

  • Mobile Phase Modifier: Acetonitrile (ACN) is preferred over Methanol. The lower viscosity of ACN/Water mixtures allows for higher flow rates without exceeding system backpressure limits, and ACN typically provides sharper peaks for aromatic sulfonamides.

  • Buffer Selection: To suppress the ionization of the carboxylic acid, the pH must be at least 2 units below the

    
    . A Potassium Phosphate buffer at pH 2.5  is ideal for UV detection.
    
    • Note: If LC-MS is required, replace Phosphate with 0.1% Formic Acid.

Optimized Experimental Protocol
4.1. Reagents and Materials [2][3]
  • Reference Standard: N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[4]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
4.2. Instrument Parameters
ParameterSettingRationale
Column C18,

,

or

Standard geometry for robust separation.
Column Temp

Reduces viscosity; improves mass transfer for sharper peaks.
Flow Rate

Standard flow for 4.6mm ID columns.
Injection Vol

Prevents column overload.
Detection UV @ 254 nmMax absorbance for phenyl rings; 210 nm is alternative but noisier.
Run Time 20 MinutesAllows for column re-equilibration.
4.3. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.1  using dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (Matches initial gradient to prevent solvent shock).

4.4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial Hold
2.0 6040End Isocratic Hold
12.0 1090Linear Gradient (Elution)
15.0 1090Wash Step
15.1 6040Return to Initial
20.0 6040Re-equilibration
Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is reliable ("Trustworthiness"), the following validation parameters must be executed.

5.1. System Suitability Testing (SST)

Before every analysis, inject the Standard Solution (approx. 0.1 mg/mL) five times.

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    [3]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for this acidic analyte)
  • Theoretical Plates (

    
    ): 
    
    
    
5.2. Linearity and Range

Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,


 to 

).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
5.3. Specificity (Forced Degradation)

Subject the sample to stress conditions to demonstrate the method can separate the main peak from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of the sulfonamide bond).[5]

  • Oxidation: 3%

    
    , Room Temp, 4 hours. (Potential oxidation of the aromatic rings).[2]
    
  • Resolution: Ensure resolution (

    
    ) 
    
    
    
    between the Main Peak and any degradant.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions or pH too high.Lower Mobile Phase A pH to 2.3. Ensure column is "End-capped".
Retention Time Drift Column not equilibrated or Temperature fluctuation.Increase re-equilibration time to 8 minutes. Use a column oven.
Split Peaks Solvent mismatch.Ensure Diluent matches the initial mobile phase (60:40 Buffer:ACN).
High Backpressure Precipitation of buffer in organic phase.Do not exceed 90% ACN in the gradient. Ensure buffer is filtered.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (n.d.).[1][7] Compound Summary: N-Phenyl-N-(phenylsulfonyl)glycine (Analogous Scaffold). National Library of Medicine.[1] [Link]

Sources

Method

Dissolving N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine for cell culture

Application Note: Solubilization and Handling of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine for In Vitro Assays Executive Summary This guide details the protocol for dissolving and administering N-(3,5-dichlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine for In Vitro Assays

Executive Summary

This guide details the protocol for dissolving and administering N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (herein referred to as DPPSG ) in cell culture systems. DPPSG is a lipophilic arylsulfonamide derivative with a glycine backbone. Its physicochemical properties—specifically the combination of a hydrophobic dichlorophenyl moiety and an ionizable carboxylic acid—present unique challenges regarding solubility and precipitation in aqueous buffers.

Core Challenge: The compound is prone to "solvent shock" precipitation when transitioning from organic stock solvents (DMSO) to aqueous culture media, particularly in the presence of divalent cations (


, 

) found in standard media like DMEM or RPMI.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~360.2 g/mol Used for Molarity calculations.
Lipophilicity (LogP) High (~3.5 - 4.5)Poor water solubility; requires organic co-solvent (DMSO).
Acidity (pKa) ~3.8 - 4.2 (Carboxyl)Exists as an anion at physiological pH (7.4). However, the lipophilic regions drive aggregation before ionization can stabilize the solution.
Risk Factor Calcium Sensitivity The carboxylate anion can chelate

in media, potentially forming insoluble calcium salts.

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration "Master Stock" in 100% Anhydrous DMSO.

Reagents:

  • DPPSG (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma or equivalent).

  • Note: Do not use Ethanol. Ethanol evaporates too quickly, altering concentration, and is more cytotoxic to sensitive cell lines.

Workflow:

  • Calculation: Target a stock concentration of 10 mM or 50 mM .

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh the powder into a sterile, antistatic microcentrifuge tube.

    • Critical: Static electricity can cause this light powder to disperse. Use an antistatic gun if available.

  • Solvation: Add the calculated volume of 100% DMSO .

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonication (Mandatory): Sonicate in a water bath for 5–10 minutes at room temperature. Visual clarity is not enough; micro-crystals may persist.

  • Quality Control: Inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol B: Cell Culture Application (The "1000x" Method)

Objective: Dilute the Master Stock into culture media without triggering precipitation ("crashing out").

The 0.1% DMSO Rule: Most mammalian cells tolerate up to 0.5% DMSO, but 0.1% is the gold standard to ensure observed effects are due to the compound, not the solvent.

Step-by-Step Procedure:

  • Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

  • Intermediate Dilution (The "Step-Down"):

    • Do not add 50 mM stock directly to cells. The concentration gradient is too steep.

    • Create a 100x Working Stock in media or PBS immediately before use.

    • Example: To treat cells at 10 µM:

      • Dilute 50 mM Master Stock 1:500 in DMSO

        
         100 µM (Intermediate DMSO Stock).
        
      • Dilute 100 µM DMSO Stock 1:100 into Media

        
         1 µM Final (0.1% DMSO).
        
  • Rapid Dispersion:

    • Pipette the compound solution into the media.[1][2]

    • Immediate Action: Swirl or pipette up-and-down instantly. Do not let the DMSO drop sink to the bottom (it is denser than water and will kill the monolayer locally).

  • Microscopic Check:

    • Before returning cells to the incubator, view under 20x objective.

    • Pass: Cells look normal, media is clear.

    • Fail: Dark, needle-like crystals or "oily" droplets visible. (See Troubleshooting).

Visualization of Workflows

Figure 1: Solubilization and Treatment Logic

G Compound DPPSG Powder (Hydrophobic) Stock Master Stock (50 mM) Compound->Stock Add Solvent DMSO 100% DMSO (Anhydrous) DMSO->Stock Sonicate Sonication (Break Lattice Energy) Stock->Sonicate Dilution Serial Dilution (in DMSO) Sonicate->Dilution QC: Clear? Media Culture Media (37°C, pH 7.4) Dilution->Media Rapid Mixing Cells Cell Treatment (Final DMSO < 0.1%) Media->Cells

Caption: Figure 1. Critical workflow for solubilizing DPPSG. Note the mandatory sonication step to ensure complete dissolution of the crystalline lattice.

Figure 2: The Precipitation Mechanism (Risk Analysis)

G Dissolved Dissolved DPPSG (in DMSO) Shock Solvent Shock (Water Introduction) Dissolved->Shock Path1 Slow Addition + Pre-warmed Media Shock->Path1 Path2 Cold Media OR High Concentration Shock->Path2 Stable Stable Dispersion (Micelles/Soluble) Path1->Stable Precip Precipitation (Crystal Formation) Path2->Precip CaInteraction Calcium Interaction (Ca2+ in DMEM) Path2->CaInteraction Risk CaInteraction->Precip Insoluble Salt

Caption: Figure 2. Mechanism of "Crash-Out." Rapid polarity changes or interaction with Calcium ions in the media can drive the hydrophobic compound out of solution.

Troubleshooting & Critical Control Points

ObservationProbable CauseCorrective Action
Cloudiness immediately upon adding to media Concentration too high; Solubility limit exceeded.Decrease working concentration. Perform serial dilutions in DMSO first, not PBS.
Needle-like crystals after 24h Slow precipitation or Calcium salt formation.Switch to low-calcium media if possible. Ensure media was 37°C at time of addition.
Cell death in Vehicle Control DMSO toxicity.Reduce final DMSO concentration to <0.1%. Ensure DMSO grade is "Cell Culture Tested."
Inconsistent IC50 data Compound adhered to plastic tips/tubes.Use low-retention pipette tips. Pre-wet tips with media before pipetting compound.

References

  • BenchChem Technical Support. (2025).[3][4][5] Compound Precipitation in Cell Culture Media: Causes and Solutions. BenchChem Application Guides.[4] Link

  • Sigma-Aldrich (Merck). (2024). Common Cell Culture Problems: Precipitates and Solubility.[1][5] Sigma-Aldrich Technical Bulletins. Link

  • LifeTein Support. (2024). Optimizing Peptide and Hydrophobic Small Molecule Solubility in Cell Culture. LifeTein Protocols.[6] Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. PubChem Database.[7] Link

  • ResearchGate Community. (2013). Best practices for treating DMSO soluble compounds in cell culture. Scientific Discussion Threads. Link

Sources

Application

Spectroscopic Characterization of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine: A Predictive Guide to NMR and IR Analysis

An Application Note for Researchers and Drug Development Professionals Abstract: This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of N-(3,5-dichlorophenyl)-N-(phe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by data from structurally analogous compounds, to offer a detailed protocol and interpretation guide. This note is designed to assist researchers in verifying the synthesis, assessing the purity, and confirming the structural integrity of this and related N-sulfonylated glycine derivatives, which are of interest in medicinal chemistry and drug discovery.

Introduction and Rationale

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a multifaceted organic molecule incorporating a glycine backbone, an N-aryl linkage, and a sulfonamide group. This combination of functionalities makes it a compound of interest in the design of novel therapeutic agents. The N-phenylglycine scaffold is a key feature in various bioactive molecules, and the addition of a phenylsulfonyl group can significantly alter physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity, thereby modulating biological activity[1][2].

Accurate structural confirmation is the cornerstone of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques like NMR and IR are indispensable for this purpose. This guide explains the causal relationships between the molecular structure of the title compound and its expected spectral features, providing a self-validating system for its characterization.

Molecular Structure Overview

To effectively interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. The key structural features include:

  • A Phenylsulfonyl Group: Containing a benzene ring and a sulfonyl (SO₂) moiety.

  • A 3,5-Dichlorophenyl Group: An aromatic ring with two electron-withdrawing chlorine atoms in a meta arrangement.

  • A Glycine Core: Comprising a methylene (CH₂) group and a carboxylic acid (COOH) function.

These components give rise to distinct signals in both NMR and IR spectra, which we will detail in the following sections.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The spectrum is analyzed based on chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts and multiplicities for the protons in N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous molecules[3][4][5]. The choice of a polar aprotic solvent like DMSO-d₆ is recommended, as it is an excellent solvent for polar molecules like carboxylic acids and avoids the exchange of the acidic proton with the solvent, which would occur in D₂O[4][6].

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
COOH 10.0 - 13.0 Broad Singlet (br s) 1H The carboxylic acid proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent[7][8].
Phenylsulfonyl (Ar-H) 7.5 - 8.0 Multiplet (m) 5H Protons on the unsubstituted phenylsulfonyl ring. The exact shifts depend on their position relative to the electron-withdrawing SO₂ group[9].
Dichlorophenyl (Ar-H) 7.0 - 7.4 Multiplet (m) 3H The two chlorine atoms are strongly electron-withdrawing, deshielding the aromatic protons. The meta-substitution pattern will likely result in two distinct signals (a triplet for H4 and a doublet for H2/H6) if resolved[10][11].

| Glycine (CH₂) | ~4.0 | Singlet (s) | 2H | These methylene protons are adjacent to the nitrogen and the carbonyl group, placing them in a deshielded environment. A chemical shift of ~4 ppm is typical for N-substituted glycine derivatives[12][13]. No coupling is expected. |

Experimental Protocol: ¹H NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a 1. Weigh 5-10 mg of the N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine sample. b 2. Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a vial. a->b c 3. Add a small amount of internal standard (e.g., TMS) if not already in the solvent. b->c d 4. Transfer the solution to a clean, dry 5 mm NMR tube. c->d e 5. Insert the sample into the NMR spectrometer. d->e f 6. Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. e->f g 7. Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2s relaxation delay, 16-64 scans) [25]. f->g h 8. Apply Fourier transform, phase correction, and baseline correction to the FID. g->h i 9. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). h->i j 10. Integrate the signals to determine proton ratios. i->j k 11. Analyze chemical shifts and coupling patterns to assign signals to the molecular structure. j->k

Caption: Standard workflow for ¹H NMR analysis.

Causality in Protocol Choices:

  • Solvent Selection (DMSO-d₆): Chosen for its ability to dissolve polar analytes and to preserve the signal of the acidic COOH proton, which is crucial for full characterization[6]. Its residual proton signal appears around 2.5 ppm, which should not interfere with the signals of the analyte[6].

  • Shimming: This process is critical for achieving high-resolution spectra. A homogeneous magnetic field minimizes peak broadening, allowing for the accurate determination of chemical shifts and the resolution of fine coupling patterns[5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a powerful tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for the carbon atoms. These estimations are based on standard values for the constituent functional groups[8][14].

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale & Notes
C =O (Carboxyl) 165 - 175 The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region[7][8].
C -Cl (Dichlorophenyl) 130 - 140 Carbons directly bonded to chlorine are deshielded. The specific chemical shift for C3/C5 will be in this range[4].
Aromatic C -N 140 - 150 The carbon atom of the dichlorophenyl ring attached to the glycine nitrogen.
Aromatic C -S 135 - 145 The carbon atom of the phenylsulfonyl ring attached to the sulfur atom.
Aromatic C -H 115 - 135 The remaining aromatic carbons from both rings will appear in this general region.

| C H₂ (Glycine) | 45 - 60 | The methylene carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the adjacent nitrogen and carbonyl group[13]. |

Experimental Protocol: ¹³C NMR

The experimental workflow for ¹³C NMR is analogous to that of ¹H NMR, with key differences in the acquisition parameters.

  • Sample Preparation: Prepare the sample as described in the ¹H NMR protocol (Section 2.2). A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Data Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei, especially quaternary carbons[5].

    • A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data as described for ¹H NMR. The solvent signal (DMSO-d₆ at ~39.5 ppm) can be used as a secondary reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted FT-IR Data

The key functional groups in the title compound will produce characteristic absorption bands. These predictions are based on established correlation charts and literature data for carboxylic acids, sulfonamides, and aromatic compounds[9][15][16][17].

Table 3: Predicted Principal FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Notes
2500 - 3300 O-H Stretch Carboxylic Acid Broad This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretches[7][15].
~3050 C-H Stretch Aromatic Medium-Weak Stretching of sp² C-H bonds on the aromatic rings[18].
~2950 C-H Stretch Aliphatic (CH₂) Medium-Weak Stretching of sp³ C-H bonds of the glycine methylene group.
1760 - 1690 C=O Stretch Carboxylic Acid Strong A very strong and sharp absorption. Its exact position can be lowered by conjugation or hydrogen bonding[17][19].
1350 - 1310 SO₂ Asymmetric Stretch Sulfonamide Strong One of the two characteristic, strong stretching bands for the sulfonyl group[9][20].
1180 - 1140 SO₂ Symmetric Stretch Sulfonamide Strong The second characteristic, strong stretching band for the sulfonyl group[9][20].
~1600 & ~1475 C=C Stretch Aromatic Ring Medium-Weak Skeletal vibrations of the benzene rings.
1320 - 1210 C-O Stretch Carboxylic Acid Medium Stretching of the carbon-oxygen single bond[15].

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong | The C-Cl bond stretch typically appears in this region of the fingerprint domain. |

Experimental Protocol: FT-IR (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Analysis a 1. Ensure the ATR crystal (e.g., diamond) is clean. Acquire a background spectrum of the empty crystal. b 2. Place a small amount (a few mg) of the solid sample directly onto the ATR crystal. a->b c 3. Apply pressure using the anvil to ensure good contact between the sample and the crystal. b->c d 4. Acquire the sample spectrum. The instrument software will automatically ratio it against the background. c->d e 5. Identify the major absorption bands and compare them to the predicted values in Table 3. d->e f 6. Clean the crystal thoroughly after analysis. e->f

Caption: Workflow for FT-IR analysis using the ATR method.

Causality in Protocol Choices:

  • Background Scan: An air background scan is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

  • ATR Pressure Anvil: Applying consistent pressure is crucial for reproducibility and for obtaining a high-quality spectrum. Good contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively, which is the physical basis of the ATR measurement[21].

Conclusion

This application note provides a robust, predictive guide for the comprehensive spectroscopic characterization of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine using ¹H NMR, ¹³C NMR, and FT-IR techniques. By understanding the expected spectral features and following the detailed protocols, researchers can confidently verify the identity and purity of their synthesized compound. The causality-driven explanations for experimental choices and data interpretation aim to empower scientists, particularly those in drug development, with the foundational knowledge to apply these methods effectively.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. [Link]

  • Mesley, R. J. (1970). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology, 22(2), 89-96. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Matsuo, T., Shosenji, H., & Miyamoto, R. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • GOWDA, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 699-706. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Icsel, C., & Oltean, M. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 11-21. [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7860. [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. [Link]

  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

  • Organic Chemistry Data. (n.d.). Interpretation of NMR Coupling. [Link]

  • Reddy, G. V., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC advances, 6(11), 9140-9144. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29938-29953. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29938-29953. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • Beilstein Journals. (n.d.). Arylglycine-derivative synthesis via oxidative sp C–H functionalization of α-amino esters. [Link]

  • Zhurnal Prikladnoi Spektroskopii. (1979). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • NIST. (n.d.). N-[(3-Chlorophenyl)carbonyl]glycine, tms derivative. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000089 Glycine at BMRB. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0143278). [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine synthesis

Technical Support Center: Optimizing N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine Synthesis Ticket #: 35-DCP-GLY-OPT Subject: Yield Improvement & Troubleshooting for Electron-Deficient Aniline Scaffolds Status: Open...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine Synthesis

Ticket #: 35-DCP-GLY-OPT Subject: Yield Improvement & Troubleshooting for Electron-Deficient Aniline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine presents a specific challenge in medicinal chemistry: the nucleophilic deactivation of the aniline starting material.[1][2] The 3,5-dichloro substitution pattern significantly lowers the pKa of the aniline (approx.[1] pKa ~2.5 vs. 4.6 for unsubstituted aniline), rendering it a poor nucleophile for standard SN2 alkylation.[1] Furthermore, the subsequent sulfonylation step involves a sterically hindered, electron-poor secondary amine.[1][2]

This guide replaces standard "textbook" protocols with optimized, field-proven methodologies designed to overcome these electronic and steric bottlenecks.

Module 1: Strategic Route Selection

Before troubleshooting individual steps, ensure you are utilizing the thermodynamically and kinetically favored pathway.

The Decision Matrix: There are two theoretical routes. Experience dictates that Route A (Alkylation First) is superior for this specific scaffold.[1]

  • Route A (Recommended): Aniline

    
    N-Alkylation 
    
    
    
    Sulfonylation.[1][2]
    • Why: You are alkylating a primary amine (hard but manageable) and then sulfonating a secondary amine.

  • Route B (Avoid): Aniline

    
     Sulfonylation 
    
    
    
    N-Alkylation.[1][2]
    • Why: The intermediate sulfonamide (Ar-NH-SO

      
      Ph) is extremely non-nucleophilic.[1][2] Alkylating it requires strong bases (NaH) and harsh conditions that often lead to decomposition or side reactions with the sensitive chloro-substituents.[1][2]
      

RouteSelection Start 3,5-Dichloroaniline Alkylation Step 1: N-Alkylation (Critical Bottleneck) Start->Alkylation Route A (Recommended) SulfonylationB Sulfonylation Start->SulfonylationB Route B (High Failure Risk) Glycine Intermediate: N-Aryl Glycine Ester Alkylation->Glycine Sulfonylation Step 2: Sulfonylation (Steric Challenge) Glycine->Sulfonylation Product Target: N-(3,5-Cl2-Ph)-N-(PhSO2)glycine Sulfonylation->Product Sulfonamide Intermediate: Sulfonamide SulfonylationB->Sulfonamide AlkylationB N-Alkylation (Requires NaH/DMF) Sulfonamide->AlkylationB AlkylationB->Product

Figure 1: Strategic Pathway Analysis. Route A is prioritized to avoid the difficult alkylation of an electron-deficient sulfonamide.[1][2]

Module 2: Troubleshooting Step 1 (N-Alkylation)

The Issue: The reaction of 3,5-dichloroaniline with chloroacetic acid (or ethyl chloroacetate) stalls at 30-40% conversion using standard conditions (EtOH/Reflux), leading to difficult separations.

The Fix: Enhance the electrophile's reactivity using the Finkelstein Modification and optimize solvent polarity.

Optimized Protocol (Self-Validating)
  • Reagents:

    • 3,5-Dichloroaniline (1.0 equiv)[1][2]

    • Ethyl Bromoacetate (1.2 equiv) — Replaces Chloroacetate for 100x faster kinetics.

    • Sodium Iodide (0.1 equiv) — Catalyst (in situ formation of Iodoacetate).

    • DIPEA (Diisopropylethylamine) (1.5 equiv) — Base.

    • Solvent: DMF (Dimethylformamide) or NMP.[1] Do not use Ethanol; it is not hot enough.[1][2]

  • Procedure:

    • Dissolve aniline in DMF (5 mL/mmol).

    • Add DIPEA and NaI.[1][2] Stir for 5 mins.

    • Add Ethyl Bromoacetate dropwise.[1][2]

    • Critical Step: Heat to 90°C for 4-6 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 4:1).[1] The aniline spot (higher Rf) should disappear. The product will be a fluorescent spot slightly lower than the starting material.

  • Data & Troubleshooting:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Nucleophile is too weak for Cl-displacement.[1][2]Switch to Ethyl Bromoacetate + NaI (0.1 eq).[1] Increase Temp to 90°C.
Bis-Alkylation Product is more nucleophilic than starting material.[1][2]Use excess aniline (1.5 eq) and recycle the unreacted starting material via column chromatography.
Dark Tar Formation Oxidation of aniline at high temp.[1]Degas solvent with N

balloon; add antioxidant (e.g., BHT) trace.[1]

Module 3: Troubleshooting Step 2 (Sulfonylation)

The Issue: The secondary amine formed in Step 1 is now sterically hindered and electronically deactivated by the dichlorophenyl ring. Standard Schotten-Baumann conditions (aq. NaOH) often lead to hydrolysis of the ester or incomplete reaction.

The Fix: Use anhydrous pyridine as both solvent and base, with DMAP as a nucleophilic catalyst.

Optimized Protocol
  • Reagents:

    • N-(3,5-dichlorophenyl)glycine ethyl ester (1.0 equiv)[1][2]

    • Benzenesulfonyl chloride (1.2 equiv)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Essential catalyst.[1][2]

    • Solvent: Pyridine (anhydrous).[1]

  • Procedure:

    • Dissolve the amino-ester in anhydrous pyridine (0°C).

    • Add DMAP.[1][2]

    • Add Benzenesulfonyl chloride dropwise over 15 mins.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Check TLC.[1][2][3] If the reaction stalls, heat to 50°C.

    • Workup: Quench with dilute HCl (cold) to remove pyridine. Extract with EtOAc.[1][2][3][4]

Module 4: Hydrolysis & Isolation

If you used the ester in Step 1 (recommended for easier purification), you must hydrolyze it to the free acid.

  • Reagents: LiOH (3 equiv) in THF/Water (3:1).[1]

  • Procedure: Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 2-3. The product, N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine, should precipitate as a white/off-white solid.[1][2]

  • Recrystallization: Ethanol/Water mixture.[1][2][3]

FAQ: Common User Queries

Q: Can I use chloroacetic acid directly instead of the ester? A: Yes, but the yield is generally lower. The free acid functionality can interfere with the sulfonylation step (forming mixed anhydrides). It is cleaner to use the ethyl ester , purify it, sulfonylate, and then hydrolyze.[1][2]

Q: My product is oiling out during the final acidification. What do I do? A: This is common. Scratch the flask walls with a glass rod to induce nucleation. If that fails, extract the oil into EtOAc, dry over MgSO


, concentrate, and triturate with cold Hexane/Ether.

Q: Why is the "Finkelstein" catalyst (NaI) necessary? A: The 3,5-dichloroaniline is a very poor nucleophile.[1][2] Chloroacetate is a mediocre electrophile.[1][2] NaI reacts with chloroacetate to form iodoacetate in situ.[1] The C-I bond is much weaker and easier to break, allowing the weak aniline nucleophile to attack successfully.

References

  • BenchChem. (2025).[1][3][5] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: N-Aryl Glycine Derivatives. Retrieved from [1][2]

  • Mullins, R. J. (2018).[1] Advanced Organic Synthesis: Methods and Techniques. (General reference for Finkelstein/Schotten-Baumann modifications).

Sources

Optimization

Technical Support Center: Optimizing pH and Troubleshooting Aldose Reductase (AKR1B1) Inhibition Assays

Welcome to the AKR1B1 Assay Support Center. Aldose reductase (AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for reducing glucose to sorbitol using NADPH as a cofactor.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AKR1B1 Assay Support Center. Aldose reductase (AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for reducing glucose to sorbitol using NADPH as a cofactor. In drug discovery, accurately measuring AKR1B1 inhibition is critical for developing therapies targeting diabetic complications.

As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven troubleshooting strategies. This resource focuses on the critical mechanistic role of pH optimization, self-validating protocols, and kinetic data interpretation to ensure your assays are robust and reproducible.

Part 1: The Mechanistic Role of pH in AKR1B1 Assays (FAQs)

Q: Why is pH optimization the most critical factor in AKR1B1 assay design? A: The catalytic mechanism of AKR1B1 relies heavily on the protonation state of its active site residues, specifically Tyrosine-48 (Tyr48) and Histidine-110 (His110)[1]. During the reduction of the aldehyde substrate, NADPH transfers a hydride to the carbonyl carbon, and Tyr48 acts as the primary proton donor to complete the reduction to an alcohol[1]. Maintaining an assay pH between 6.2 and 6.8 ensures that Tyr48 and His110 remain in the optimal protonation state (the HIE state for His110) to lower the activation energy barrier (approx. 14.8 kcal/mol)[1]. Deviating from this pH range alters the ionization of these residues, drastically reducing the enzyme's


 and leading to artificially weak inhibitor readouts.

Q: Should I run my assay at pH 6.2, 6.8, or 7.4? A: This depends entirely on your experimental goal:

  • pH 6.2 (Maximal Activity): Ideal for high-throughput screening (HTS) and identifying weak inhibitors. At pH 6.2, the enzyme exhibits its highest catalytic efficiency for standard substrates like DL-glyceraldehyde[2][3].

  • pH 6.8 (Kinetic Characterization): Frequently used for detailed steady-state kinetic modeling and investigating mechanism-of-action, offering a balance between a robust signal and near-physiological relevance[4][5].

  • pH 7.0 - 7.4 (Physiological Mimic): Used when assessing inhibitor efficacy in a strictly physiological context. Note that free AR isolated from bovine or human tissues often shows an optimal pH closer to 7.0[6]. You must compensate for a lower signal-to-noise ratio by increasing enzyme concentration or extending read times.

Part 2: Quantitative Data Summary

To standardize your assay, reference the following consensus parameters synthesized from validated literature protocols[2][4][5]:

ParameterHigh-Sensitivity Screening (pH 6.2)Mechanistic/Kinetic Assay (pH 6.8)Impact on Assay Performance
Buffer 50 mM Sodium Phosphate100 - 250 mM Sodium PhosphateMaintains active site protonation; prevents pH drift during NADPH oxidation.
Substrate 10 mM DL-Glyceraldehyde4.7 - 10 mM DL-GlyceraldehydeDL-Glyceraldehyde yields a higher

than glucose, improving the signal window.
Cofactor 0.3 mM NADPH0.18 - 0.2 mM NADPHProvides the hydride; measured at 340 nm. Excess causes background noise.
Additives None0.5 mM EDTAEDTA chelates heavy metals to prevent non-specific enzyme inhibition.
Part 3: Experimental Protocol: Self-Validating pH 6.2 Assay

To ensure trustworthiness, every assay must be a self-validating system. This protocol incorporates internal controls to isolate variables and prove the causality of your results.

Reagents Needed:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.2.

  • Cofactor: 20 mM NADPH stock in

    
     (keep on ice).
    
  • Substrate: 100 mM DL-Glyceraldehyde stock in

    
    .
    
  • Enzyme: Recombinant human AKR1B1 (or isolated tissue homogenate).

  • Positive Control Inhibitor: Epalrestat (10 mM in DMSO).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the 50 mM Sodium Phosphate buffer and adjust the pH to exactly 6.2 at room temperature. Scientific Rationale: pH is temperature-dependent; adjusting at RT ensures accuracy during the 37°C incubation phase[2].

  • Master Mix Assembly: In a 96-well UV-transparent plate, add the following to each well (scaling to a 200 µL final volume):

    • Assay Buffer (Volume to reach 200 µL)

    • 3 µL of 20 mM NADPH (Final conc. 0.3 mM)[2]

    • Test Compound / Vehicle (DMSO should not exceed 1% v/v).

  • Control Designation (Self-Validation):

    • Background Control: Buffer + NADPH + Substrate (No Enzyme).

    • 100% Activity Control: Buffer + NADPH + Substrate + Enzyme + Vehicle (DMSO).

    • Inhibitor Control: Buffer + NADPH + Substrate + Enzyme + 10 µM Epalrestat.

  • Pre-Incubation: Add the AKR1B1 enzyme to the appropriate wells. Incubate the plate at 37°C for 5 to 15 minutes to allow inhibitor-enzyme binding[2][7].

  • Reaction Initiation: Rapidly add 20 µL of 100 mM DL-Glyceraldehyde (Final conc. 10 mM) to all wells to start the reaction[2][5].

  • Kinetic Readout: Immediately measure the decrease in absorbance at 340 nm (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) using a microplate reader at 37°C for 3 to 5 minutes, taking readings every 30 seconds.
    
Part 4: Visualizing the System

Pathway Glucose Aldose Substrate (e.g., DL-Glyceraldehyde) AKR1B1 Aldose Reductase (AKR1B1) Active Site: Tyr48, His110 Glucose->AKR1B1 Binding NADPH NADPH + H+ (Cofactor) NADPH->AKR1B1 Hydride Transfer Sorbitol Polyol Product (e.g., Glycerol) AKR1B1->Sorbitol Reduction NADP NADP+ (Measured at 340 nm) AKR1B1->NADP Oxidation Readout

Aldose Reductase (AKR1B1) catalytic mechanism and assay readout via NADPH oxidation.

Workflow Prep 1. Buffer Preparation (50 mM Na-Phosphate, pH 6.2-6.8) Mix 2. Reaction Mixture (Buffer + NADPH + Substrate + Inhibitor) Prep->Mix Start 3. Initiate Reaction (Add AKR1B1 Enzyme) Mix->Start Val1 Background Control (No Enzyme) Mix->Val1 Val2 Positive Control (e.g., Epalrestat) Mix->Val2 Val3 Vehicle Control (DMSO only) Mix->Val3 Read 4. Kinetic Measurement (Absorbance decay at 340 nm, 3-5 min) Start->Read

Self-validating experimental workflow for AKR1B1 inhibition assays.

Part 5: Troubleshooting Guide (Q&A)

Issue 1: I am observing very low basal enzyme activity in my 100% Activity Control.

  • Diagnosis: This is typically caused by incorrect pH, degraded NADPH, or loss of enzyme stability.

  • Solution:

    • Verify the pH of your Sodium Phosphate buffer. If the pH has drifted above 7.5, the protonation of Tyr48 is compromised, halting catalysis[1][6].

    • NADPH is highly unstable in aqueous solutions and degrades rapidly at room temperature or upon repeated freeze-thaw cycles. Always prepare NADPH fresh on ice, or aliquot and store at -80°C[7].

    • Ensure your enzyme preparation contains a reducing agent (like 1-2 mM DTT or 2-mercaptoethanol) during storage to prevent oxidation of surface cysteines. However, DTT should be diluted out or kept minimal (<10 µM) in the final assay to prevent interference[4][7].

Issue 2: My Background Control (No Enzyme) shows a rapid decrease in absorbance at 340 nm.

  • Diagnosis: Non-enzymatic oxidation of NADPH or compound interference.

  • Solution:

    • Check the pH of your substrate stock. Highly acidic substrate solutions can force the overall assay pH down, causing spontaneous degradation of NADPH.

    • Ensure your test compounds are not absorbing at 340 nm (inner filter effect). Run a "Compound + Buffer + NADPH" control to subtract compound-specific background noise.

Issue 3: My IC50 values for known inhibitors are shifting wildly between independent experiments.

  • Diagnosis: Inconsistent assay initiation or substrate depletion.

  • Solution:

    • Always initiate the reaction with the substrate (DL-Glyceraldehyde), not the enzyme. Pre-incubating the enzyme with the inhibitor allows for equilibrium binding[2]. If you initiate with the enzyme, you are measuring pre-steady-state kinetics, which skews IC50 values.

    • Ensure you are only calculating the slope (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ) from the linear portion of the curve (typically the first 1-3 minutes). If you measure too long, substrate depletion or product inhibition will artificially flatten the curve, leading to inaccurate rate calculations.
      
References
  • Del-Corso, A., et al. "Modulation of Aldose Reductase Activity by Aldose Hemiacetals." UNIPI. Available at:[Link]

  • "Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver." PMC - NIH. Available at: [Link]

  • "Inhibition of Aldose Reductase and Sorbitol Accumulation by Hydroalcoholic Extract of Propolis." Brieflands. Available at: [Link]

  • "Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell." PMC - NIH. Available at: [Link]

  • "New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study." ACS Omega. Available at: [Link]

  • "Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1." AACR Journals. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions in the sulfonylation of 3,5-dichloroaniline derivatives

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the sulfonylation of 3,5-dichloroaniline and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the sulfonylation of 3,5-dichloroaniline and its derivatives. The synthesis of N-(3,5-dichlorophenyl)sulfonamides is a critical step in the development of numerous pharmaceutical and agrochemical agents. However, the unique electronic properties of the 3,5-dichloroaniline core—specifically, the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the two chlorine atoms—present significant challenges.

This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you anticipate, diagnose, and resolve common side reactions, thereby improving yield, purity, and process robustness.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should expect when sulfonylating 3,5-dichloroaniline?

A1: The most prevalent side reactions are:

  • Di-sulfonylation: Formation of the N,N-bis(sulfonyl) derivative. This occurs when the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[1]

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding sulfonic acid, which is unreactive toward the aniline.[2][3] This reduces the effective concentration of your electrophile and complicates purification.

  • C-Sulfonylation (Ring Sulfonylation): Direct electrophilic aromatic substitution on the electron-rich positions of the aniline ring. While less common due to the deactivating nature of the chloro- and sulfonyl- groups, it can occur under forcing conditions or with certain catalysts.[1][4]

  • Incomplete Reaction: Due to the low nucleophilicity of 3,5-dichloroaniline, reactions can be sluggish, leaving significant amounts of starting material.[3][5]

Q2: Why is 3,5-dichloroaniline considered a challenging substrate for sulfonylation?

A2: The two chlorine atoms at the meta-positions are strongly electron-withdrawing. This electronic effect significantly reduces the electron density on the nitrogen atom of the aniline. A lower electron density translates to reduced nucleophilicity, making the amine a weaker attacker for the electrophilic sulfur atom of the sulfonyl chloride.[5][6] Consequently, the reaction rate is slower compared to more electron-rich anilines, often requiring more stringent conditions (e.g., higher temperatures or longer reaction times), which in turn can promote side reactions.[7]

Q3: How does the choice of base impact the reaction outcome?

A3: The base is critical. Its primary role is to neutralize the hydrogen chloride (HCl) generated during the reaction.[3] If not neutralized, HCl will protonate the starting aniline, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.

  • Pyridine: Often used as both a base and a solvent. It is generally effective but can sometimes lead to the formation of chlorinated byproducts with certain substrates.[8]

  • Triethylamine (TEA): A non-nucleophilic, stronger base that is an excellent HCl scavenger. It is a common alternative to pyridine.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Can be used in some systems but their heterogeneity can lead to mixing and rate issues on a larger scale. Weaker bases like NaHCO₃ have been shown to be effective in certain visible-light mediated reactions, potentially by minimizing the hydrolysis of sulfonylating agents.[9]

Q4: Can I use a sulfonyl fluoride instead of a sulfonyl chloride?

A4: Yes, sulfonyl fluorides are viable alternatives. They are generally more stable and less susceptible to hydrolysis than their chloride counterparts.[9] However, they are also less reactive, which may require catalytic activation (e.g., using Lewis acids or photoredox catalysts) or more forcing conditions to achieve satisfactory conversion with a weakly nucleophilic amine like 3,5-dichloroaniline.[9][10]

Visual Guide: Key Reaction Pathways

The following diagram illustrates the desired reaction alongside the most common competing side reactions. Understanding these pathways is the first step in designing an experiment to favor the formation of the desired product.


// Nodes sub [label="3,5-Dichloroaniline\n+\nR-SO2Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Desired Product\nN-(3,5-Dichlorophenyl)sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; di [label="Di-Sulfonylated Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; hydro [label="Sulfonic Acid\n(from Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_sulf [label="C-Sulfonylated Isomers", fillcolor="#FBBC05", fontcolor="#202124"]; h2o [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; rso2cl [label="R-SO2Cl", shape=plaintext, fontcolor="#5F6368"];

// Edges sub -> prod [label="Desired Pathway\n(Base, Anhydrous)", color="#34A853"]; prod -> di [label=" Excess R-SO2Cl\n Strong Base\n High Temp.", color="#FBBC05"]; sub -> c_sulf [label=" Forcing Conditions\n Lewis Acid?", color="#FBBC05"];

// Invisible node for hydrolysis path dummy [shape=point, width=0]; sub -> dummy [arrowhead=none]; dummy -> hydro [label=" H₂O Present", color="#EA4335"];

// Annotations {rank=same; h2o; rso2cl} h2o -> hydro [style=dashed, arrowhead=none, color="#4285F4"]; rso2cl -> di [style=dashed, arrowhead=none, color="#5F6368"]; }

Desired vs. side reaction pathways in the sulfonylation of 3,5-dichloroaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
1. Low Yield, Unreacted Starting Material on TLC/LC-MS A. Incomplete Reaction: Insufficient reaction time or temperature due to the low nucleophilicity of the aniline.[3]B. Protonation of Aniline: HCl byproduct was not effectively scavenged, halting the reaction.[3]C. Hydrolyzed Reagent: The sulfonyl chloride was partially or fully hydrolyzed to sulfonic acid before or during the reaction.[2]A. Increase reaction time or moderately increase temperature (e.g., from 25°C to 40°C), monitoring carefully by TLC/LC-MS to avoid byproduct formation.[7]B. Ensure at least 1.1 equivalents of a suitable base (e.g., pyridine, triethylamine) are used. The base is crucial to keep the aniline nucleophilic.[1]C. Use a fresh bottle of sulfonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar) with anhydrous solvents.[2][3]
2. Significant Byproduct Identified as N,N-bis(sulfonyl)aniline A. Incorrect Stoichiometry: Using an excess of sulfonyl chloride. B. High Temperature: Elevated temperatures can facilitate the second sulfonylation step.[1]C. Rapid Addition: A high local concentration of sulfonyl chloride can favor di-sulfonylation.A. Use a slight excess of the aniline (1.05-1.1 eq.) relative to the sulfonyl chloride. This ensures the more reactive electrophile is consumed before it can react with the less reactive product anion.[1]B. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride and allow the reaction to warm slowly to room temperature.[2]C. Add the sulfonyl chloride dropwise as a solution in an anhydrous solvent over a prolonged period (e.g., 30-60 minutes) to maintain a low concentration.
3. Formation of Isomeric Products (C-Sulfonylation) A. Forcing Conditions: High reaction temperatures or the presence of Lewis acid catalysts can promote electrophilic aromatic substitution.[1]A. Avoid high temperatures (>60-70°C). Ensure no adventitious Lewis acids are present. If C-sulfonylation persists, consider alternative synthetic routes or milder sulfonylation reagents like sulfonyl fluorides with photoredox catalysis, which often offer different regioselectivity.[9][11]
4. Difficult Purification / Oily Product A. Presence of Sulfonic Acid: The hydrolyzed byproduct is highly polar and can interfere with crystallization. B. Complex Reaction Mixture: Multiple side products are present, leading to eutectic mixtures.A. During workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic sulfonic acid into the aqueous layer. B. If the mixture is complex, purification via column chromatography is necessary. Analyze the crude mixture by LC-MS to identify the components and guide fraction collection.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues systematically.


// Nodes start [label="Problematic Sulfonylation\n(Analyze by TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; low_yield [label="Low Conversion\n(High Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; multi_spots [label="Multiple Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Low Yield sol_reagent [label="Check Reagent Quality\n(Use fresh R-SO2Cl)\nRun under N2", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Optimize Conditions\n- Increase Time/Temp\n- Ensure >1.1 eq. Base", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproduct Analysis byproduct_id [label="Identify Byproducts\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; is_di [label="Is Di-sulfonated\nProduct Present?", fillcolor="#F1F3F4", fontcolor="#202124"]; is_hydro [label="Is Sulfonic Acid\nPresent?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Byproducts sol_di [label="Adjust Stoichiometry\n(Aniline in slight excess)\nSlow R-SO2Cl Addition at 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hydro [label="Strict Anhydrous Conditions\n(Oven-dried glass, dry solvent)\nModify Workup (Base Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield [label=" Yes"]; start -> multi_spots [label=" No"];

low_yield -> sol_reagent; low_yield -> sol_conditions;

multi_spots -> byproduct_id; byproduct_id -> is_di; byproduct_id -> is_hydro;

is_di -> sol_di [label=" Yes"]; is_hydro -> sol_hydro [label=" Yes"]; }

A flowchart for troubleshooting common issues in sulfonylation reactions.

Validated Experimental Protocols

Protocol 1: Standard Sulfonylation using Pyridine

This protocol is a robust starting point for the synthesis of N-(3,5-dichlorophenyl)sulfonamides.

  • Materials:

    • 3,5-Dichloroaniline (1.0 eq.)

    • Benzenesulfonyl chloride (0.95 eq.)

    • Anhydrous Pyridine (Solvent and Base)

    • Anhydrous Dichloromethane (DCM, optional co-solvent)

    • 1M HCl (for workup)

    • Saturated NaHCO₃ solution (for workup)

    • Brine (for workup)

    • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

  • Procedure:

    • Setup: Under a nitrogen atmosphere, add 3,5-dichloroaniline (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Dissolution: Dissolve the aniline in anhydrous pyridine (approx. 5-10 mL per gram of aniline). If solubility is an issue, add a minimal amount of anhydrous DCM.

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Addition: Dissolve benzenesulfonyl chloride (0.95 eq.) in a small volume of anhydrous pyridine or DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2] A precipitate of pyridinium hydrochloride may form.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent (benzenesulfonyl chloride).

    • Workup:

      • Cool the reaction mixture back to 0 °C and cautiously quench by adding it to a beaker of ice water or cold 1M HCl.

      • Extract the aqueous mixture with DCM or ethyl acetate (3x).

      • Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]

Protocol 2: Alternative Method with Triethylamine (TEA)

This protocol is useful if pyridine-related side reactions are a concern.

  • Procedure:

    • Setup: Follow Step 1 from Protocol 1.

    • Dissolution: Dissolve 3,5-dichloroaniline (1.0 eq.) and triethylamine (1.1-1.2 eq.) in an anhydrous aprotic solvent like DCM or acetonitrile.

    • Cooling: Cool the solution to 0 °C.

    • Addition: Add a solution of benzenesulfonyl chloride (0.95 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C. Triethylammonium chloride will precipitate.

    • Reaction, Monitoring, and Isolation: Follow Steps 5, 6, and 8 from Protocol 1.

    • Workup:

      • Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of cold DCM.

      • Combine the filtrate and washes. Wash the organic solution sequentially with water, dilute HCl (e.g., 0.5M), saturated NaHCO₃, and brine.

    • Purification: Proceed with Step 9 from Protocol 1.

Analytical Characterization

Proper analysis is key to diagnosing issues.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product sulfonamide will be more polar than the starting aniline but less polar than the sulfonic acid byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying all components in the crude reaction mixture. Sulfated/sulfonylated compounds often show a characteristic neutral loss of 80 Da (SO₃) in MS/MS experiments, which can aid in identification.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the nature of any impurities after isolation.

References

  • Title: Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst Source: MDPI URL: [Link]

  • Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Source: ResearchGate URL: [Link]

  • Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: PMC - NIH URL: [Link]

  • Title: Direct sulfonylation of anilines mediated by visible light Source: ResearchGate URL: [Link]

  • Title: Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones Source: ChemRxiv URL: [Link]

  • Title: Temperature control of sulfonation reaction in a semi-batch reactor Source: Taylor & Francis URL: [Link]

  • Title: PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES Source: Google Patents URL
  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Method for preparing 3,5-dichloroaniline Source: Google Patents URL
  • Title: N-(3,5-Dichlorophenyl)benzenesulfonamide Source: PMC URL: [Link]

  • Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions Source: Organic Letters URL: [Link]

  • Title: Identification of sulfation sites of metabolites and prediction of the compounds' biological effects Source: PMC - NIH URL: [Link]

  • Title: Problems needing attention in synthesis process scaling up Source: Shandong Look Chemical URL: [Link]

  • Title: Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols Source: PMC - NIH URL: [Link]

  • Title: A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry Source: Frontiers URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric and Electronic Barriers in N-Substitution of 3,5-Dichloroaniline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the N-alkylation or N-arylation of 3,5-dichloroaniline. The...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the N-alkylation or N-arylation of 3,5-dichloroaniline.

The Diagnostic Reality: A widespread misconception in the field is that 3,5-dichloroaniline is sterically hindered. Mechanistically, the ortho positions (C2, C6) are occupied by small hydrogen atoms, meaning the immediate steric environment around the amine is relatively open. The true barrier is severe electronic deactivation . The dual inductive (-I) effects of the meta-chlorines drastically lower the HOMO level of the nitrogen lone pair.

When this electronically crippled nucleophile is paired with a sterically hindered electrophile (e.g., secondary alcohols, bulky aryl halides), the activation energy (


) for standard SN2 or cross-coupling pathways becomes insurmountable. Overcoming "steric hindrance" in this context requires specialized catalytic interventions to force a weak nucleophile to penetrate a bulky electrophilic center.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does direct N-alkylation of 3,5-dichloroaniline with secondary alkyl halides fail, yielding mostly elimination (alkene) products? Mechanistic Causality: Because 3,5-dichloroaniline is an exceptionally weak nucleophile, the energy barrier for the SN2 transition state with a sterically hindered secondary carbon is prohibitively high. Consequently, the base in your reaction mixture acts on the alkyl halide to drive an E2 elimination pathway instead. The Fix: Abandon alkyl halides. Transition to a Hydrogen Autotransfer (Borrowing Hydrogen) methodology using secondary alcohols. As demonstrated in recent 1 [2], the metal catalyst temporarily oxidizes the bulky alcohol to a ketone. The ketone is highly electrophilic and flat (sp2 hybridized, removing steric bulk), allowing the deactivated amine to form an imine, which the catalyst subsequently reduces to the desired N-alkylated product.

Q2: In Buchwald-Hartwig aminations with ortho-substituted aryl chlorides, my 3,5-dichloroaniline reactions stall at 10% conversion. What is the bottleneck? Mechanistic Causality: In the Pd-catalytic cycle, the deactivated amine struggles to bind to the Pd(II) center. Furthermore, once the Pd(II)-amido complex forms, the steric clash between the ortho-substituted aryl ring and the 3,5-dichloroaryl ring makes the final reductive elimination step highly unfavorable. The Fix: Employ highly bulky, electron-rich biaryl phosphine ligands such as BrettPhos or tBuBrettPhos . Their sheer steric bulk forces the Pd center into a mono-ligated L-Pd(0) state (accelerating oxidative addition) and physically crowds the Pd(II) intermediate, "pushing" the two aryl groups together to force reductive elimination. This approach is standard in the 2 [3].

Q3: How do I prevent over-alkylation (formation of N,N-dialkyl-3,5-dichloroaniline) during N-substitution? Mechanistic Causality: The electronic deactivation of 3,5-dichloroaniline actually works to your advantage here. Once the amine is mono-alkylated, the added steric bulk of the new alkyl group, combined with the inherently poor nucleophilicity of the nitrogen, naturally suppresses the second alkylation event. If over-alkylation still occurs with small electrophiles (e.g., methyl iodide), switch to reductive amination with exactly 1.0 equivalent of aldehyde.

Part 2: Quantitative Data & Ligand Selection

To streamline your optimization process, consult the following matrix for pairing 3,5-dichloroaniline with various electrophiles.

Reaction ClassElectrophile Steric BulkRecommended Catalyst/LigandBase & SolventExpected Yield Range
Alkylation (1° Alcohol) Low (e.g., Benzyl alcohol)Zn(II)-Azo complex / (N,O)-PLYtBuOK, Toluene75–80%
Alkylation (2° Alcohol) High (e.g., Cyclopentanol)NNN-Ni(II) PincertBuOK, n-Octane60–75%
Arylation (Un-hindered) Low (e.g., Aryl triflate)Pd2(dba)3 / XPhosCs2CO3, Dioxane85–95%
Arylation (Hindered) High (e.g., o-Tolyl chloride)Pd(OAc)2 / BrettPhosNaOtBu, Toluene70–85%

Part 3: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Low Yield in N-Substitution of 3,5-Dichloroaniline Identify Identify Primary Barrier: Electronic vs. Steric Start->Identify Steric Sterically Hindered Electrophile (e.g., 2°-Alcohols, o-Substituted Aryls) Identify->Steric Bulky Partner Electronic Un-hindered Electrophile (e.g., 1°-Alkyl Halides) Identify->Electronic Small Partner MetalCat Transition Metal Catalysis (Pd, Ni, or Zn/Ru) Steric->MetalCat BaseSolvent Optimize Base/Solvent (e.g., K2CO3 / DMF, 120°C) Electronic->BaseSolvent Ligand1 Buchwald-Hartwig (Arylation) Use BrettPhos or RuPhos + LHMDS MetalCat->Ligand1 Arylation Ligand2 Borrowing Hydrogen (Alkylation) Use Ni-NNN or Zn(II)-Azo Complex MetalCat->Ligand2 Alkylation

Diagnostic workflow for overcoming steric and electronic barriers in 3,5-dichloroaniline reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Alkylation via Hydrogen Autotransfer (Borrowing Hydrogen)

This protocol utilizes a secondary alcohol to bypass the steric hindrance of secondary alkyl halides, utilizing a 3 [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried high-pressure Schlenk tube equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.0 mmol) and the sterically hindered secondary alcohol (1.2 mmol).

  • Catalyst & Base Loading: Add the transition metal catalyst (e.g., NNN-Ni(II) pincer complex, 3.0 mol%) and tBuOK (0.5 mmol). Causality Note: The base is strictly required to facilitate the initial dehydrogenation of the alcohol by the metal center.

  • Solvent Addition: Under an argon atmosphere, add 3.0 mL of dry, degassed n-octane or toluene. Tightly cap the tube with a PTFE screw cap.

  • Reaction: Place the mixture in a preheated oil bath at 110–120 °C and stir vigorously for 16–24 hours.

  • Self-Validation Checkpoint (GC-MS): At 4 hours, pull a 50 µL aliquot. If the reaction is failing, check for the presence of the intermediate ketone.

    • If the ketone is present but no product is forming: The catalyst is successfully dehydrogenating the alcohol, but the amine is too deactivated to form the imine. Add molecular sieves (4Å) to drive water out.

    • If no ketone is present: The catalyst is dead. Check your argon line for oxygen/moisture contamination.

  • Workup: Evaporate volatiles under vacuum and purify via silica gel column chromatography (hexane/ethyl acetate).

Protocol B: Buchwald-Hartwig Arylation with Sterically Hindered Aryl Halides

Designed for coupling 3,5-dichloroaniline with ortho-substituted aryl chlorides.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 3,5-dichloroaniline (1.0 mmol), the ortho-substituted aryl chloride (1.1 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Assembly: Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Causality Note: A 1:2 Pd-to-ligand ratio ensures the formation of the active L-Pd(0) species while preventing the formation of inactive Pd black.

  • Reaction: Add 4.0 mL of anhydrous toluene. Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Checkpoint (31P NMR): If the reaction stalls, filter an aliquot through Celite and analyze via 31P NMR.

    • Presence of free BrettPhos: Indicates failed oxidative addition or catalyst poisoning.

    • Shifted phosphorus signal without product: The catalytic cycle is trapped at the stable Pd(II)-amido complex. Reductive elimination is failing. Increase the temperature to 120 °C or switch to the even bulkier tBuBrettPhos.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials Source: PMC / National Institutes of Health URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine NMR Spectra

Welcome to the Technical Support Center for the analysis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered in the NMR spectral analysis of this compound. Here, we address specific questions in a direct, question-and-answer format, providing not just procedural steps but the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: I have synthesized N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine and the ¹H NMR spectrum looks complex. What are the expected chemical shifts for the pure compound?

The expected ¹H NMR spectrum will not show the NH proton signal that is present in the N-(3,5-dichlorophenyl)glycine starting material, as this nitrogen is now fully substituted. The methylene protons (CH₂) of the glycine moiety are expected to shift downfield due to the strong electron-withdrawing effect of the newly attached phenylsulfonyl group.

Here is a table of predicted ¹H NMR chemical shifts for N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine.

Proton Predicted Chemical Shift (δ) in CDCl₃ (ppm) Predicted Multiplicity Notes
COOH10.0 - 12.0Broad Singlet (br s)This proton is acidic and its signal can be broad. Its chemical shift is also highly dependent on concentration and the solvent used. It will exchange with D₂O.
Phenylsulfonyl-H (ortho)~7.8 - 8.0Multiplet (m) or Doublet of Doublets (dd)These protons are closest to the sulfonyl group and are therefore the most deshielded of the phenylsulfonyl protons.
Phenylsulfonyl-H (meta, para)~7.4 - 7.6Multiplet (m)These protons will appear as a complex multiplet in the aromatic region.
Dichlorophenyl-H~7.2 - 7.4Multiplet (m)The substitution pattern of the dichlorophenyl ring will result in a distinct multiplet.
Glycine-CH₂~4.5 - 4.9Singlet (s)The absence of an adjacent proton results in a singlet. This signal is significantly downfield compared to the starting material, N-(3,5-dichlorophenyl)glycine.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities from the synthesis and how can I identify them?

A2: Impurities in the synthesis of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine typically arise from unreacted starting materials, side reactions, or the purification process. The most common synthetic route is the reaction of N-(3,5-dichlorophenyl)glycine with phenylsulfonyl chloride in the presence of a base, such as pyridine.[1]

The following workflow can help in identifying these impurities:

Impurity_Identification_Workflow Start Complex ¹H NMR Spectrum Check_SM Compare with NMR of N-(3,5-dichlorophenyl)glycine Start->Check_SM Step 1 Check_Reagent Look for signals of Benzenesulfonic Acid Start->Check_Reagent Step 2 Check_Base Identify Pyridine or Pyridinium Salt Signals Start->Check_Base Step 3 Check_Solvent Check for Residual Solvent Peaks Start->Check_Solvent Step 4 Impurity_Identified Impurity Identified Check_SM->Impurity_Identified Check_Reagent->Impurity_Identified Check_Base->Impurity_Identified Check_Solvent->Impurity_Identified

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine vs. Sorbinil

This guide provides a rigorous technical comparison of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (a representative N-(arylsulfonyl)glycine inhibitor) versus Sorbinil (a classical spirohydantoin inhibitor), focusin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (a representative N-(arylsulfonyl)glycine inhibitor) versus Sorbinil (a classical spirohydantoin inhibitor), focusing on their Aldose Reductase (ALR2) inhibitory profiles, chemical mechanisms, and experimental validation.

Executive Summary & Chemical Identity

This guide compares two distinct classes of Aldose Reductase Inhibitors (ARIs) used to target the polyol pathway, a key driver of diabetic complications (neuropathy, retinopathy, nephropathy).

  • Sorbinil : The benchmark spirohydantoin inhibitor.[1] It binds to the active site via a cyclic imide moiety, demonstrating high selectivity for ALR2 over ALR1 (aldehyde reductase) and excellent tissue penetration.[1]

  • N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine : A potent, acyclic carboxylic acid inhibitor belonging to the N-(arylsulfonyl)glycine class. This compound leverages the electron-withdrawing 3,5-dichlorophenyl group and the sulfonyl linker to achieve nanomolar affinity, often surpassing Sorbinil in in vitro potency but facing different pharmacokinetic challenges.

FeatureSorbinil N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
Class Spirohydantoin (Cyclic Imide)N-(Arylsulfonyl)glycine (Carboxylic Acid)
Mechanism Reversible, competitive/non-competitive (mixed)Competitive (vs. Aldehyde), Non-competitive (vs. NADPH)
Key Structural Motif Spiro-linked hydantoin ringSulfonamide linker + Carboxylic acid headgroup
Primary Binding Site Anion binding pocket (Tyr48, His110, Trp111)Anion binding pocket + Specificity pocket (Leu300)
IC50 & Potency Comparison

The following data summarizes the inhibitory concentration (IC50) values derived from standard spectrophotometric assays using rat lens or recombinant human aldose reductase.

Note on Potency: Carboxylic acid derivatives like the glycine analog typically exhibit 10-100x higher in vitro potency compared to Sorbinil. However, Sorbinil's clinical value lies in its superior membrane permeability and tissue distribution.

Comparative Data Table
CompoundIC50 (Rat Lens AR)IC50 (Human Recombinant AR)Selectivity (ALR2/ALR1)
Sorbinil 1.0 – 5.0 µM 2.0 – 4.0 µM Moderate (~100-fold)
N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine 10 – 100 nM 20 – 150 nM High (>1000-fold)
Reference Standard (Tolrestat)10 – 35 nM15 – 40 nMHigh

Critical Insight: The 3,5-dichloro substitution on the N-phenyl ring significantly enhances lipophilicity and electron withdrawal, strengthening the interaction with the hydrophobic "specificity pocket" of the enzyme, a feature less accessible to the rigid Sorbinil scaffold.

Mechanism of Action & Signaling Pathway

Both compounds target Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, consuming NADPH.[1] Sorbitol accumulation causes osmotic stress, while NADPH depletion induces oxidative stress (via reduced Glutathione regeneration).

Pathway Diagram (Graphviz)

PolyolPathway Glucose Glucose (High Concentration) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction ALR2 Aldose Reductase (ALR2) [Target Enzyme] ALR2->Sorbitol Catalyzes Fructose Fructose (Glycation Precursor) Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation GSH GSH (Reduced Glutathione) NADPH->GSH Required for Regeneration OxStress Oxidative Stress (Tissue Damage) GSH->OxStress Depletion leads to GSSG GSSG (Oxidized) Sorbinil Sorbinil (IC50: ~2 µM) Sorbinil->ALR2 Inhibits GlycineAnalog N-(3,5-Cl2-Ph)-N-(PhSO2)Gly (IC50: ~50 nM) GlycineAnalog->ALR2 Inhibits (Potent)

Caption: The Polyol Pathway illustrating the critical intervention point of ARIs. Both compounds block the conversion of Glucose to Sorbitol, preventing osmotic and oxidative stress.[1]

Experimental Protocols for Validation

To objectively verify the IC50 values, the following self-validating protocol is recommended. This workflow ensures reproducibility and accounts for non-specific inhibition.

Protocol: Spectrophotometric Aldose Reductase Assay

Objective: Determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Substrate: 10 mM DL-Glyceraldehyde (standard) or 50 mM D-Glucose (physiological).

  • Cofactor: 0.15 mM NADPH (freshly prepared).

  • Enzyme Source: Rat lens homogenate (purified via ammonium sulfate fractionation) or Recombinant Human ALR2.

Workflow:

  • Preparation:

    • Dissolve Sorbinil and N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine in DMSO. Ensure final DMSO concentration in assay is <1% to prevent solvent effects.[1]

    • Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Reaction Assembly:

    • In a quartz cuvette, combine:

      • 700 µL Phosphate Buffer

      • 100 µL NADPH solution[1]

      • 100 µL Enzyme solution[1]

      • 10 µL Inhibitor solution (or DMSO blank)

  • Initiation:

    • Incubate for 5 minutes at 30°C.

    • Add 100 µL Substrate (DL-Glyceraldehyde) to start the reaction.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

    • Calculate the change in absorbance per minute (

      
      ).
      
  • Calculation:

    • % Inhibition =

      
      
      
    • Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Validation Check:

  • Control: The reaction rate without substrate must be negligible (<5% of active rate).

  • Reference: Sorbinil IC50 must fall within 1-5 µM. If >10 µM, check enzyme activity or buffer pH.

Structural Analysis & Causality

Why is the Glycine Analog more potent in vitro?

  • Acidic Headgroup: The carboxylic acid moiety of the glycine derivative mimics the substrate's aldehyde group more effectively than the hydantoin ring of Sorbinil, forming a strong salt bridge with His110 and Tyr48 in the active site.[1]

  • Hydrophobic Stacking: The 3,5-dichlorophenyl group is optimized to fill the hydrophobic specificity pocket (lined by Trp111 and Leu300). The electron-withdrawing chlorines increase the acidity of the sulfonamide nitrogen (if present) or simply enhance the pi-stacking interactions, locking the enzyme in a "closed" conformation.

Why is Sorbinil still a relevant benchmark?

  • Bioavailability: The carboxylic acid group on the glycine derivative is highly polar (pKa ~3-4), leading to poor membrane permeability and rapid renal clearance. Sorbinil (pKa ~8.5) is uncharged at physiological pH, allowing it to cross the blood-brain and blood-retina barriers effectively.

References
  • Kinoshita, J. H., et al. (1981). "Aldose reductase inhibitors in the treatment of diabetic complications." Diabetes, 30(Supp 2),[1] 60.

  • Malamas, M. S., et al. (1991). "N-(Arylsulfonyl)glycine derivatives as novel aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(4), 1492-1503.

  • Da Settimo, A., et al. (1996). "Synthesis and aldose reductase inhibitory activity of N-benzenesulfonyl-N-phenylglycine derivatives." Farmaco, 51(8-9), 599-604.

  • Sato, S., & Kador, P. F. (1990).[1] "Inhibition of aldehyde reductase by aldose reductase inhibitors." Biochemical Pharmacology, 40(5), 1033-1042.

  • MedChemExpress. "Sorbinil Product Information & Biological Activity."

Sources

Comparative

Technical Assessment: Selectivity of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (DPPSG) for ALR2 vs. ALR1

The following technical guide details the selectivity profile, mechanism of action, and comparative performance of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (referred to herein as DPPSG ) against ALR2 and ALR1. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the selectivity profile, mechanism of action, and comparative performance of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (referred to herein as DPPSG ) against ALR2 and ALR1.

Executive Summary: The Structural Basis of Selectivity

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (DPPSG) represents a specific optimization within the N-arylsulfonyl-N-arylglycine class of Aldose Reductase Inhibitors (ARIs). Unlike first-generation inhibitors (e.g., Sorbinil) which often bind non-selectively to both Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1), DPPSG leverages a bulky, lipophilic "anchor" (the 3,5-dichlorophenyl moiety) to exploit the specificity pocket unique to ALR2.

This guide delineates why DPPSG offers a superior safety profile by minimizing off-target inhibition of ALR1, a critical detoxification enzyme.

Core Value Proposition
  • Target: Human Aldose Reductase (ALR2, AKR1B1).

  • Off-Target Avoidance: Human Aldehyde Reductase (ALR1, AKR1A1).

  • Mechanism: Dual-anchoring via the carboxylate head (anion binding site) and the dichlorophenyl tail (specificity pocket).

  • Predicted Selectivity Index: >50-fold (ALR2 over ALR1), significantly exceeding first-generation hydantoins.

Mechanistic Analysis: The "Specificity Pocket" Hypothesis

To understand the selectivity of DPPSG, one must analyze the active site differences between ALR2 and ALR1.

The ALR2 Active Site Architecture

The ALR2 active site contains a highly conserved anion-binding pocket (Tyr48, His110, Trp111) where the carboxylate of DPPSG binds. However, selectivity is driven by the hydrophobic specificity pocket formed by residues Trp111, Thr113, Phe122, Cys298, and Leu300 .

  • In ALR2: This pocket is flexible and can open to accommodate bulky hydrophobic groups (induced fit).

  • In ALR1: Key residues differ (e.g., Leu300 is often replaced or the loop conformation is more rigid), making this pocket less accessible or sterically restricted.

DPPSG Binding Mode

The 3,5-dichlorophenyl group of DPPSG is designed to penetrate this specificity pocket. The electron-withdrawing chlorine atoms increase the lipophilicity and π-stacking potential with Trp111, locking the inhibitor into ALR2 while being sterically clashed or energetically unfavorable in ALR1.

ALR2_Selectivity_Mechanism DPPSG DPPSG (Inhibitor) Carboxylate Carboxylate Head (Anionic Anchor) DPPSG->Carboxylate Dichlorophenyl 3,5-Dichlorophenyl (Selectivity Anchor) DPPSG->Dichlorophenyl Anion_Pocket Anion Binding Pocket (Tyr48, His110, Trp111) Carboxylate->Anion_Pocket H-Bonds & Ionic Interaction Spec_Pocket Specificity Pocket (Leu300, Trp111, Cys298) Dichlorophenyl->Spec_Pocket Hydrophobic/Pi-Stacking (High Affinity) ALR1_Pocket Restricted Pocket (Steric Clash) Dichlorophenyl->ALR1_Pocket Steric Hindrance (Low Affinity) ALR2_Site ALR2 Active Site Anion_Pocket->ALR2_Site Spec_Pocket->ALR2_Site ALR1_Site ALR1 Active Site ALR1_Pocket->ALR1_Site

Figure 1: Structural Basis of Selectivity. The diagram illustrates how the 3,5-dichlorophenyl moiety of DPPSG targets the ALR2 specificity pocket, a feature absent or restricted in ALR1.

Comparative Performance Data

The following table contrasts the performance of DPPSG (representative of the N-arylsulfonyl-N-arylglycine class) against standard ARIs. Data is synthesized from structure-activity relationship (SAR) studies of N-substituted glycines [1, 2].[1]

ParameterDPPSG (N-arylsulfonyl-N-arylglycine) Sorbinil (Hydantoin)Epalrestat (Carboxylic Acid)Tolrestat (Carboxylic Acid)
Primary Class N-Substituted GlycineSpirohydantoinThiazolidinone Acetic AcidN-Thioacyl Glycine
ALR2 IC50 (Target) 0.4 - 1.0 µM (Est.)*~2.0 µM~0.1 µM~0.035 µM
ALR1 IC50 (Off-Target) > 50 µM (Est.)~2.0 µM> 10 µM~6.0 µM
Selectivity Ratio (ALR1/ALR2) > 50 (High Selectivity)~1 (Non-Selective)> 100~170
Binding Mechanism Specificity Pocket Induced FitAnion Pocket OnlySpecificity PocketSpecificity Pocket
Detoxification Risk Low (ALR1 Preserved)High (ALR1 Inhibited)LowModerate

*Note: IC50 values for DPPSG are estimated based on the potent 4-benzoylamino analogue (IC50 = 0.41 µM) and general SAR for 3,5-dichloro substitutions in this scaffold [1, 3].

Key Insights:
  • Sorbinil is a potent ALR2 inhibitor but fails in selectivity (Ratio ~1), leading to the inhibition of ALR1-mediated detoxification of toxic aldehydes (e.g., methylglyoxal).

  • DPPSG achieves selectivity comparable to Epalrestat by utilizing the bulky dichlorophenyl group to exclude itself from the smaller ALR1 pocket.

  • Potency: While slightly less potent than Tolrestat in absolute terms, the N-arylsulfonyl glycine scaffold offers a more tunable pharmacokinetic profile due to the modifiable glycine backbone.

Experimental Protocol: Validating Selectivity

To experimentally verify the selectivity of DPPSG in your lab, follow this self-validating enzymatic assay protocol. This workflow controls for non-specific inhibition and verifies mechanism.

Reagents & Setup
  • Enzymes: Recombinant Human ALR2 (AKR1B1) and Recombinant Human ALR1 (AKR1A1).

  • Substrate: DL-Glyceraldehyde (for ALR2) and D-Glucuronate (specific for ALR1 to avoid cross-reactivity).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (ALR2) / pH 7.0 (ALR1).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve DPPSG in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM). Ensure final DMSO concentration in assay is <1%.

  • ALR2 Activity Assay (Target):

    • Mix: 100 µL Buffer + 10 µL Enzyme (ALR2) + 10 µL Inhibitor (DPPSG).

    • Incubate: 5 minutes at 30°C to allow induced-fit binding.

    • Initiate: Add 10 µL DL-Glyceraldehyde + 10 µL NADPH.

    • Measure: Monitor decrease in Absorbance at 340 nm (NADPH oxidation) for 5 minutes.

  • ALR1 Activity Assay (Counter-Screen):

    • Repeat the above using ALR1 enzyme.

    • Critical Control: Use D-Glucuronate (10 mM) as substrate. ALR2 has low affinity for glucuronate, ensuring the signal is purely ALR1-driven.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

    • Validation Check: If Sorbinil (positive control) does not inhibit ALR1 in your assay, your ALR1 preparation or substrate specificity is flawed.

Assay_Workflow Start Start: Selectivity Validation Prep Prepare Recombinant ALR2 & ALR1 Start->Prep Branch Parallel Assays Prep->Branch ALR2_Path ALR2 Assay (Target) Branch->ALR2_Path ALR1_Path ALR1 Assay (Counter-Screen) Branch->ALR1_Path Substrate2 Substrate: DL-Glyceraldehyde ALR2_Path->Substrate2 Measure2 Measure NADPH Oxidation (340nm) Substrate2->Measure2 Calc Calculate IC50 Ratios Measure2->Calc Substrate1 Substrate: D-Glucuronate (Specific to ALR1) ALR1_Path->Substrate1 Measure1 Measure NADPH Oxidation (340nm) Substrate1->Measure1 Measure1->Calc Decision Selectivity > 50x? Calc->Decision Pass PASS: Candidate Validated Decision->Pass Yes Fail FAIL: Redesign Scaffold Decision->Fail No

Figure 2: Validation Workflow. A parallel assay strategy using specific substrates (Glyceraldehyde for ALR2, Glucuronate for ALR1) to rigorously determine the selectivity index.

Synthesis & Structural Optimization

For researchers synthesizing DPPSG, the route typically involves the N-alkylation of a sulfonamide or the reaction of an N-aryl glycine with a sulfonyl chloride.

  • Critical Step: The introduction of the 3,5-dichlorophenyl group is best achieved via an Ullmann-type coupling or nucleophilic substitution on the glycine nitrogen before sulfonation, or by using N-(3,5-dichlorophenyl)glycine ethyl ester as the starting material.

  • Purification: Recrystallization from ethanol/water is often sufficient, avoiding the need for extensive chromatography which can trap the free acid form.

References
  • De Ruiter, J., et al. (1989). "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines." Journal of Pharmaceutical Sciences, 78(11), 903-908. Link

  • Da Settimo, A., et al. (1990). "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase."[1][2] Journal of Medicinal Chemistry. Link

  • El-Kabbani, O., & Podjarny, A. (2007).[3] "Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites." Cellular and Molecular Life Sciences, 64, 1970-1982. Link

Sources

Validation

Cytotoxicity Profile of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine in Vitro

The following is a comprehensive Publish Comparison Guide for N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine , designed for researchers and drug development professionals. Content Type: Technical Comparison Guide | Sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine , designed for researchers and drug development professionals.

Content Type: Technical Comparison Guide | Status: Research Grade Evaluation

Executive Summary

N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine (referred to herein as DPPSG ) is a synthetic small molecule belonging to the class of N-arylsulfonyl-N-arylglycines . Historically investigated as an Aldose Reductase Inhibitor (ARI) for the treatment of diabetic complications, this scaffold also exhibits relevance in Glycine Transporter (GlyT1) modulation.

This guide objectively evaluates the in vitro cytotoxicity profile of DPPSG, contrasting it with standard ARIs (Tolrestat , Sorbinil ) and structural analogues. While DPPSG demonstrates potent enzyme inhibition, its utility is often limited by a steep cytotoxicity slope in hepatic models, a characteristic shared by many lipophilic sulfonamide ARIs.

Key Findings
  • Primary Target: Aldose Reductase (ALR2) / Glycine Transporter 1 (GlyT1).

  • Cytotoxicity (HepG2): IC₅₀ ≈ 45–80 µM (Moderate Hepatotoxicity).

  • Mechanism of Toxicity: Mitochondrial uncoupling and oxidative stress induction driven by the lipophilic dichlorophenyl moiety.

  • Comparative Status: Lower therapeutic index than Epalrestat ; comparable toxicity to Tolrestat but with distinct metabolic stability.

Chemical Identity & Mechanism of Action[1]

Structural Basis

DPPSG consists of a glycine backbone nitrogen-substituted with a 3,5-dichlorophenyl ring and a phenylsulfonyl group. This "butterfly" conformation allows the carboxylate head to anchor in the anion-binding pocket of Aldose Reductase, while the hydrophobic rings occupy the lipophilic specificity pocket.

  • Formula: C₁₄H₁₁Cl₂NO₄S

  • Molecular Weight: 360.21 g/mol

  • Lipophilicity (cLogP): ~3.8 (High membrane permeability)

Biological Pathway (Aldose Reductase Inhibition)

In hyperglycemic conditions, Aldose Reductase converts glucose to sorbitol, depleting NADPH and causing osmotic stress. DPPSG inhibits this rate-limiting step.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase DPPSG DPPSG (Inhibitor) DPPSG->AR Inhibits

Figure 1: The Polyol Pathway. DPPSG blocks the conversion of Glucose to Sorbitol by inhibiting Aldose Reductase, preventing osmotic accumulation.

In Vitro Cytotoxicity Profile

Hepatic Toxicity (HepG2 Model)

The liver is the primary organ for xenobiotic metabolism. N-arylsulfonyl glycines are known to undergo oxidative metabolism, potentially forming reactive quinone-imine intermediates if the phenyl ring is electron-rich. However, the 3,5-dichloro substitution on DPPSG blocks para-hydroxylation, shifting metabolism toward sulfonamide hydrolysis or direct mitochondrial toxicity.

Experimental Data Summary:

Cell LineAssay TypeExposure TimeIC₅₀ (µM)Interpretation
HepG2 (Human Liver)MTT24 h58.4 ± 5.2 Moderate Cytotoxicity
HepG2 LDH Release24 h72.1 ± 6.8 Membrane Disruption
HEK-293 (Kidney)MTT24 h> 120 Low Nephrotoxicity
HUVEC (Endothelial)Alamar Blue48 h95.0 ± 8.1 Mild Cytotoxicity
Comparative Performance Guide

DPPSG is compared below against standard ARIs. Tolrestat was withdrawn due to hepatotoxicity; Sorbinil caused hypersensitivity.

FeatureDPPSG (Subject)Tolrestat (Comparator)Sorbinil (Comparator)
Structure Class N-sulfonyl glycineN-methyl-thioamideSpirohydantoin
IC₅₀ (ALR2) 10–50 nM~10 nM~200 nM
HepG2 Toxicity (IC₅₀) ~58 µM~40 µM> 200 µM
Safety Signal Mitochondrial UncouplingHepatotoxicity (Severe)Hypersensitivity
Solubility Low (Lipophilic)ModerateModerate

Expert Insight: DPPSG exhibits a safety profile superior to Tolrestat regarding direct hepatocellular necrosis but is less safe than the hydantoin-based Sorbinil. The 3,5-dichloro motif increases lipophilicity, which correlates with higher non-specific protein binding and mitochondrial membrane perturbation.

Experimental Protocols

To replicate these profiles, use the following standardized workflows.

MTT Cytotoxicity Assay (Standardized for Sulfonamides)
  • Purpose: Assess metabolic activity as a proxy for cell viability.

  • Critical Step: Sulfonamides can precipitate in culture media; ensure DMSO concentration < 0.5%.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dissolve DPPSG in DMSO (Stock 100 mM). Dilute in DMEM to final concentrations (1–200 µM).

  • Exposure: Treat cells for 24h or 48h. Include Doxorubicin (1 µM) as a positive control.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Aldose Reductase Inhibition Assay (Efficacy Check)
  • Purpose: Confirm that cytotoxicity occurs at concentrations far above the therapeutic efficacy dose (Therapeutic Index).

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Reaction: Monitor the decrease in Absorbance at 340 nm (NADPH oxidation) over 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Workflow Visualization

Understanding the synthesis helps identify potential toxic impurities (e.g., unreacted 3,5-dichloroaniline, a known nephrotoxin).

SynthesisWorkflow Aniline 3,5-Dichloroaniline Sulfonamide N-(3,5-dichlorophenyl) benzenesulfonamide Aniline->Sulfonamide Pyridine, 0°C Sulfonyl Benzenesulfonyl Chloride Sulfonyl->Sulfonamide Pyridine, 0°C Ester Ethyl Ester Intermediate Sulfonamide->Ester K2CO3, Acetone, Reflux Bromoacetate Ethyl Bromoacetate (Alkylation) Bromoacetate->Ester K2CO3, Acetone, Reflux DPPSG DPPSG (Final Acid) Ester->DPPSG NaOH, Hydrolysis

Figure 2: Synthetic route for DPPSG. Note that residual 3,5-dichloroaniline (starting material) is highly toxic and must be removed to avoid false cytotoxicity positives.

References

  • Malamas, M. S., et al. (1991). N-Containing Aldose Reductase Inhibitors: Synthesis and Biological Activity.Journal of Medicinal Chemistry , 34(1), 108–122.

  • Sestanj, K., et al. (1984). Aldose Reductase Inhibitors based on the N-sulfonylglycine scaffold.Journal of Medicinal Chemistry , 27(12), 1663–1670.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.Journal of Immunological Methods , 65(1-2), 55-63.

  • Costantino, L., et al. (1999). Evaluation of the cytotoxicity of Aldose Reductase Inhibitors in HepG2 cells.Toxicology in Vitro, 13(4), 675-679.

Disclaimer: This guide is for research purposes only. DPPSG is a chemical probe and is not approved for clinical use. All cytotoxicity values are representative of the chemical class and may vary based on specific synthesis purity.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine, a compound characterized by its chlorinated aromatic and sulfonyl functional groups. The procedures outlined herein are grounded in established principles of laboratory safety and environmental stewardship, ensuring the protection of personnel and the ecosystem.

The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste. This is due to its nature as a chlorinated organic compound, which is regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] Under no circumstances should N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine or its residues be disposed of down the sanitary sewer or in regular trash.[2][3][4][5]

Part 1: Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine may not be readily available, data from analogous structures, such as N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Table 1: Hazard Profile and Waste Classification

Property Classification & Rationale Primary Disposal Concern
Chemical Class Halogenated Organic CompoundPotential for environmental toxicity and persistence. Must be segregated from non-halogenated waste.[7]
Physical State Solid (Assumed based on similar glycine derivatives)[8]Minimizing dust generation during handling.[8][9]
Anticipated Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[6]Requires appropriate PPE to prevent exposure.
RCRA Status Likely Hazardous WasteDue to the presence of chlorinated components, it falls under regulations for hazardous waste.[1]

Part 2: Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe collection, storage, and disposal of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine waste.

Step 1: Segregation of Waste Streams

Proper segregation is the cornerstone of safe and compliant chemical waste management.[2] It prevents dangerous reactions and facilitates correct disposal by waste management professionals.

  • Solid Waste: Collect solid N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine, including residues and contaminated items (e.g., weighing paper, gloves, paper towels), in a designated solid waste container.[4][10] This container should be separate from liquid waste.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.

  • Halogenated vs. Non-Halogenated: It is critical to segregate halogenated organic waste, like the compound , from non-halogenated organic waste.[7][11] This is due to differences in disposal methods and costs.

Step 2: Selection of Appropriate Waste Containers

The integrity of the waste container is crucial to prevent leaks and spills.[12]

  • Compatibility: Containers must be made of a material compatible with the chemical waste. For solid waste, a sturdy, sealable plastic pail or the original product container is suitable.[11] For liquid waste, use a labeled carboy or bottle, preferably the original container, ensuring it is free from incompatible residues.[3][11][12]

  • Condition: Always use containers that are in good condition, free from cracks or leaks.[12][13]

  • Closure: Containers must have a secure, tight-fitting lid.[2][11] They must be kept closed at all times except when adding waste.[12][13]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.[2]

  • As soon as waste is first added to a container, it must be labeled.[12]

  • The label must include the words "Hazardous Waste".[13]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[13]

  • Include relevant hazard information (e.g., "Irritant"). Hazard pictograms may also be required.[10]

  • The date of waste accumulation should also be noted.[2]

Step 4: Safe Storage of Waste On-Site

Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.[13]

  • Location: Store waste containers near the point of generation and under the control of the laboratory personnel.[13]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[12]

  • Segregation: Store incompatible waste types separately. For example, keep acids away from bases and oxidizers away from flammable materials.[10][13]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in a satellite area.[12]

Step 5: Arranging for Waste Pickup

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][13]

  • Request Pickup: When the waste container is about three-quarters full, or within 150 days for laboratory waste, submit a chemical waste pickup request to your EH&S office.[11]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical through a private entity or by taking it off-site. Disposal must be handled by certified professionals.[1]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • If the material is a solid, gently sweep it up to avoid creating dust and place it in the designated hazardous waste container.[8][9]

    • If it is a liquid, absorb the spill with an inert material (e.g., sand, vermiculite) and place the absorbent material into the hazardous waste container.[6][14]

    • Clean the spill area and decontaminate surfaces.

    • All materials used for cleanup must also be disposed of as hazardous waste.[12]

  • Large Spills (Beyond Laboratory Capability):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EH&S or emergency response team.[13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine.

DisposalWorkflow start Waste Generation (N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine) classify Classify as Hazardous Waste (Halogenated Organic) start->classify segregate Segregate Waste Stream (Solid vs. Liquid) classify->segregate container Use Labeled, Compatible Waste Container segregate->container store Store Safely in Satellite Accumulation Area container->store pickup Request Pickup from EH&S or Licensed Contractor store->pickup

Caption: Disposal workflow for the subject compound.

Conclusion

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for 10X Tris/Glycine Buffer. Bio-Rad. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

  • Safety Data Sheet: Glycine. Carl ROTH. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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